Cefacetrile sodium
Descripción
Cephacetrile Sodium is the sodium salt form of cephacetrile, a broad-spectrum first-generation cephalosporin with antibacterial activity. Cephacetrile binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A derivative of 7-aminocephalosporanic acid.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCRUTWHNMMJEK-WYUVZMMLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt) | |
| Record name | Cephacetrile sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
361.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-41-0 | |
| Record name | Cephacetrile sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHACETRILE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Mechanism of Cefacetrile Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefacetrile sodium, a first-generation cephalosporin antibiotic, has been a subject of interest for its efficacy against a range of bacterial pathogens. This technical guide provides an in-depth exploration of its synthesis pathway, starting from the key intermediate 7-aminocephalosporanic acid (7-ACA), and delves into its mechanism of action at the molecular level. Detailed experimental protocols, quantitative data on synthesis yields and antibacterial efficacy, and visualizations of the core chemical and biological processes are presented to serve as a comprehensive resource for professionals in the field of drug development and microbiology.
Introduction
Cefacetrile is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and some Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3] This guide will elucidate the chemical synthesis of this compound and its molecular mechanism of action, providing the necessary detailed information for research and development purposes.
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that starts with the naturally derived 7-aminocephalosporanic acid (7-ACA), which forms the core of most cephalosporin antibiotics.[4] The key transformation involves the acylation of the 7-amino group of 7-ACA with cyanoacetyl chloride.
Synthesis Pathway
The primary reaction for the synthesis of Cefacetrile involves the reaction of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride in the presence of a base, typically tributylamine, in a suitable solvent such as dichloromethane.[1] The resulting 7-(2-cyanoacetamido)cephalosporanic acid is then purified and converted to its sodium salt to enhance its stability and solubility for pharmaceutical applications.
Experimental Protocols
Protocol 1: Synthesis of 7-(2-cyanoacetamido)cephalosporanic acid
This protocol is adapted from a general manufacturing process for Cefacetrile.[5]
-
Reaction Setup: In a suitable reaction vessel, suspend 7-aminocephalosporanic acid (7-ACA) in dichloromethane.
-
Base Addition: Add tributylamine to the suspension at 0°C with stirring.
-
Acylation: Slowly add a solution of cyanoacetyl chloride in dichloromethane to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: Continue stirring the reaction mixture for 30 minutes at 0°C, followed by 30 minutes at 20°C.
-
Work-up: Evaporate the solvent under vacuum. Dissolve the residue in a 10% aqueous solution of dipotassium hydrogen phosphate.
-
Extraction: Wash the aqueous phase with ethyl acetate. Acidify the aqueous phase to pH 2.0 with concentrated hydrochloric acid and extract the product with ethyl acetate.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the crude product.
-
Purification: Purify the crude 7-(2-cyanoacetamido)cephalosporanic acid by silica gel chromatography, eluting with a mixture of chloroform and acetone (e.g., 7:3 v/v).
Protocol 2: Conversion to this compound
-
Suspension: Suspend the purified 7-(2-cyanoacetamido)cephalosporanic acid in distilled water.
-
Salt Formation: Add a stoichiometric amount of 1N sodium hydroxide solution dropwise with stirring to form the sodium salt.
-
Isolation: The this compound can be isolated by lyophilization or precipitation with a suitable anti-solvent.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Mass (7-ACA) | 272.28 g/mol | |
| Molar Mass (Cyanoacetyl chloride) | 103.49 g/mol | |
| Molar Mass (Cefacetrile) | 339.32 g/mol | [3] |
| Molar Mass (this compound) | 361.30 g/mol | |
| Example Molar Ratios | ||
| 7-ACA | 0.05 mol | [5] |
| Tributylamine | 0.12 mol | [5] |
| Cyanoacetylchloride | 0.07 mol | [5] |
| Reported Yield | ||
| Crude 7-cyanoacetylamino-cephalosporanic acid | ~87% (based on provided masses) | [5] |
Mechanism of Action
Cefacetrile, as a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This action is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3]
Signaling Pathway and Molecular Interactions
The structural integrity of the bacterial cell wall is maintained by a cross-linked peptidoglycan layer. The final step in the synthesis of this layer, the transpeptidation reaction, is catalyzed by PBPs. Cefacetrile, with its β-lactam ring, mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. This mimicry allows Cefacetrile to bind to the active site of PBPs, leading to the acylation of a critical serine residue within the enzyme's active site. This forms a stable, inactive acyl-enzyme complex, effectively halting the cross-linking of the peptidoglycan chains. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Antibacterial Spectrum and Efficacy
Cefacetrile is effective against a range of Gram-positive bacteria and has moderate activity against some Gram-negative species. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 2: Minimum Inhibitory Concentration (MIC) of Cefacetrile Against Key Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | < 1 | [6] |
| Streptococcus pyogenes | - | < 1 | [6] |
Note: More extensive and specific MIC data for a wider range of clinical isolates would require access to dedicated antimicrobial susceptibility testing databases.
Penicillin-Binding Protein Affinity
Conclusion
This technical guide has provided a detailed overview of the synthesis and mechanism of action of this compound. The synthesis from 7-ACA is a well-established process, and the mechanism of action, centered on the inhibition of bacterial cell wall synthesis via PBP inactivation, is characteristic of β-lactam antibiotics. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research to delineate the specific PBP binding profile of Cefacetrile and to expand the publicly available MIC data against a broader range of contemporary clinical isolates would be beneficial for a more complete understanding of its therapeutic potential.
References
- 1. Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-ACA patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefacetrile | Antibiotic | TargetMol [targetmol.com]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Cefacetrile Sodium: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the core physicochemical properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key processes to support laboratory research and formulation development.
Chemical and Physical Properties
This compound is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum antibiotic.[1][2] Its fundamental properties are crucial for understanding its behavior in various experimental and physiological systems. Key quantitative data are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | sodium (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |
| CAS Number | 23239-41-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₂N₃NaO₆S | [3][4] |
| Molecular Weight | 361.31 g/mol | [1][3] |
| Appearance | White to pale beige solid powder | [1][5] |
| Melting Point | >167°C (with decomposition) | [5] |
| LogP (Cefacetrile) | -0.45 | [6] |
| Solubility (Cefacetrile) | 2.43 g/L (in water) | [6] |
| Solubility (this compound) | Slightly soluble in DMF and DMSO | [5] |
Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6] The process begins with the drug's ability to penetrate the bacterial cell wall and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3][6] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[3][6] The disruption of this critical structural process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][6]
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for assessing solubility, melting point, and stability.
Solubility Determination (Shake-Flask HPLC Method)
The equilibrium solubility of this compound can be determined using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC). This method is widely accepted for its accuracy and reproducibility.[7][8]
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate buffer pH 7.4, DMSO).
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into a validated HPLC system with a UV detector. The concentration is determined by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure precision.[7]
Melting Point Determination (Capillary Method)
The melting point is a key indicator of purity.[9] For crystalline solids, a sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[10] The capillary method is a standard pharmacopeial technique.[11][12]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the powder into a tight column approximately 2.5-3.5 mm high.[10][11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.
-
Measurement: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[11][12]
-
Observation & Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the last solid particle liquefies (clear point). The recorded melting range is the interval between these two temperatures.[10][11]
Stability-Indicating Analysis (Forced Degradation Study)
Stability-indicating methods are crucial for identifying the degradation products of a drug and quantifying the active pharmaceutical ingredient (API) without interference.[13] A forced degradation study is the first step in developing such a method, typically using HPLC.[14][15]
Methodology:
-
Stress Conditions: Prepare solutions of this compound and subject them to a variety of stress conditions as per ICH guidelines.[15] This typically includes:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature.
-
Base Hydrolysis: 0.1 M NaOH at a controlled temperature.
-
Oxidation: 3-30% H₂O₂ at a controlled temperature.
-
Thermal Stress: Heating the solid powder and a solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Stress: Exposing the solid powder and a solution to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples as needed.
-
Chromatographic Separation: Analyze the stressed samples, along with an unstressed control, using an HPLC system, often with a photodiode array (PDA) detector. The goal is to develop a method that achieves baseline separation between the intact this compound peak and all degradation product peaks.[13][15]
-
Method Validation: Once a suitable separation is achieved, the stability-indicating method must be validated for specificity, linearity, accuracy, precision, and robustness.
Stability and Storage
Proper storage is critical to maintain the integrity of this compound for research applications. The compound's stability is influenced by temperature, moisture, and pH.
| Condition | Recommendation | Reference(s) |
| Solid (Powder) | Store in a freezer at -20°C under an inert atmosphere. The compound is hygroscopic. | [5][16] |
| Stock Solutions | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. | [14][17] |
This compound, like other cephalosporins, is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.[15] The primary site of degradation is the β-lactam ring, which can undergo hydrolysis, leading to a loss of antibacterial activity.[18] Therefore, solutions should be prepared fresh for experiments whenever possible.
References
- 1. CAS 23239-41-0: Cephacetrile sodium | CymitQuimica [cymitquimica.com]
- 2. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]
- 3. Cephacetrile Sodium | C13H12N3NaO6S | CID 23668837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound CAS#: 23239-41-0 [m.chemicalbook.com]
- 6. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. thinksrs.com [thinksrs.com]
- 12. huberlab.ch [huberlab.ch]
- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Cefacetrile | Antibiotic | TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and Development of Cefacetrile Sodium: A Technical Overview
Introduction
Cefacetrile sodium is a first-generation cephalosporin, a class of broad-spectrum β-lactam antibiotics.[1][2] It is a semi-synthetic derivative of cephalosporin C, a compound naturally produced by the fungus Acremonium.[1][3] This technical guide provides an in-depth analysis of the early discovery, synthesis, mechanism of action, and initial clinical evaluations of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Synthesis
The journey of cephalosporins began with the discovery of Cephalosporium acremonium (now Acremonium chrysogenum) by Giuseppe Brotzu in 1948, which was found to produce substances with antibacterial activity.[4] This led to the isolation of Cephalosporin C, the precursor for many semi-synthetic cephalosporins, including Cefacetrile.
The synthesis of Cefacetrile involves the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[2] This chemical modification was a key step in enhancing the antibacterial properties of the natural cephalosporin nucleus.
References
Cefacetrile Sodium: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile sodium is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and the primary mechanisms of bacterial resistance.
Data Presentation: In Vitro Antimicrobial Activity
The in vitro efficacy of this compound has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against various bacterial species, providing a quantitative assessment of its antibacterial spectrum.
| Gram-Positive Bacteria | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Staphylococcus aureus | 0.06 - 0.5[1] |
| Group A Streptococcus | 0.06 - 0.5[1] |
| Streptococcus pneumoniae | 0.06 - 0.5[1] |
| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Escherichia coli | 4 - 6 (>125 for some strains)[1] |
| Klebsiella-Enterobacter species | 4 - 6 (>125 for some strains)[1] |
| Proteus mirabilis | 8 - 32[1] |
| Pseudomonas aeruginosa | >500[1] |
Mechanism of Action
Cefacetrile, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The covalent binding of Cefacetrile to the active site of PBPs inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to the activation of autolytic enzymes, resulting in cell lysis and death.
Mechanism of action of this compound.
Experimental Protocols for Susceptibility Testing
The determination of the in vitro antibacterial activity of this compound is crucial for understanding its efficacy and for clinical decision-making. The following are detailed methodologies for two standard susceptibility testing methods: broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of this compound Stock Solution:
-
Aseptically weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended for cephalosporins) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Each well should contain 50 µL of the diluted antibiotic solution.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test organism on a suitable agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate (except the sterility control well).
-
The final volume in each test well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Broth microdilution workflow for MIC determination.
Agar Dilution Method (Based on EUCAST Guidelines)
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution in a suitable sterile diluent.
-
For each concentration, add a specific volume of the antibiotic solution to molten and cooled (to approximately 50°C) Mueller-Hinton agar.
-
Mix thoroughly and pour the agar into sterile Petri dishes to a uniform depth (e.g., 4 mm).
-
Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.
2. Inoculum Preparation:
-
Prepare a bacterial suspension and standardize it to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the standardized suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.
3. Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot a fixed volume of each prepared bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
4. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).
Mechanisms of Bacterial Resistance
Bacterial resistance to Cefacetrile and other β-lactam antibiotics is a significant clinical concern. The primary mechanisms of resistance include enzymatic degradation of the antibiotic and alteration of the target site.
1. Enzymatic Degradation by β-Lactamases:
-
The production of β-lactamase enzymes is the most common mechanism of resistance to β-lactam antibiotics.[2]
-
These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3]
-
For first-generation cephalosporins like Cefacetrile, resistance is often mediated by plasmid-encoded or chromosomally-encoded β-lactamases.[4]
2. Alteration of Penicillin-Binding Proteins (PBPs):
-
Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.[5]
-
This can be due to point mutations in the genes encoding PBPs or the acquisition of new, low-affinity PBP genes (e.g., mecA in methicillin-resistant Staphylococcus aureus).[5]
-
Reduced affinity of the antibiotic for its target PBP allows the bacterium to continue cell wall synthesis in the presence of the drug.[3]
3. Reduced Permeability and Efflux Pumps (More prominent in Gram-negative bacteria):
-
The outer membrane of Gram-negative bacteria can act as a permeability barrier, restricting the entry of antibiotics.[4]
-
Efflux pumps can actively transport antibiotics out of the bacterial cell, preventing them from reaching their target PBPs.[6]
Primary mechanisms of bacterial resistance to Cefacetrile.
Conclusion
This compound remains a relevant first-generation cephalosporin with demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. Understanding its antibacterial spectrum, mechanism of action, and the prevalent resistance mechanisms is crucial for its appropriate use in research and clinical settings. The standardized experimental protocols provided in this guide are essential for accurate and reproducible susceptibility testing, which is fundamental for guiding therapeutic strategies and for the surveillance of antibiotic resistance. Continuous monitoring of the in vitro activity of Cefacetrile and other established antibiotics is imperative in the ongoing effort to combat bacterial infections.
References
- 1. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cefacetrile Sodium (CAS Number: 23239-41-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and mechanistic insights.
Core Properties of this compound
This compound is a semi-synthetic, broad-spectrum antibiotic derived from cephalosporin C.[1] It is primarily utilized in veterinary medicine for treating bacterial infections.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23239-41-0 | [1] |
| Molecular Formula | C₁₃H₁₂N₃NaO₆S | [1] |
| Molecular Weight | 361.31 g/mol | [1] |
| Appearance | Pale Beige Solid | [3] |
| Melting Point | >167°C (decomposes) | [3] |
| Solubility | Slightly soluble in DMF and DMSO | [3] |
| Stability | Hygroscopic | [3] |
| Storage | -20°C, under inert atmosphere | [3] |
Spectral Data Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |
| SMILES | CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)CC#N">C@HSC1)C(=O)[O-].[Na+] | [1] |
| InChI | InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | [1] |
Pharmacological Properties
Mechanism of Action
Cefacetrile is a β-lactam antibiotic that targets the bacterial cell wall synthesis.[1][2] The mechanism involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[2]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2]
Mechanism of Cefacetrile action on bacterial cell wall synthesis.
Pharmacokinetic Properties
Key pharmacokinetic parameters for Cefacetrile are summarized below.
| Parameter | Value | Reference(s) |
| Biological Half-Life | 1.2 hours | [4] |
| Protein Binding | 23% to 38% | [5] |
| Primary Route of Excretion | Renal | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.
Synthesis of this compound from 7-ACA
The following is a plausible synthetic route for this compound starting from 7-aminocephalosporanic acid (7-ACA).
Synthetic workflow for this compound from 7-ACA.
Procedure:
-
Acylation: Dissolve 7-aminocephalosporanic acid in a mixture of methylene chloride and tributylamine. Cool the solution to 0°C.
-
Add a solution of cyanoacetyl chloride in methylene chloride dropwise to the cooled 7-ACA solution while stirring.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for another 30 minutes.
-
Work-up: Evaporate the solvent under vacuum. Take up the residue in an aqueous solution of dipotassium hydrogen phosphate.
-
Wash the aqueous phase with ethyl acetate to remove unreacted starting materials.
-
Acidify the aqueous phase to a pH of 2.0 using concentrated hydrochloric acid.
-
Extraction and Purification: Extract the acidified aqueous phase with ethyl acetate. Dry the organic extract over sodium sulfate and evaporate the solvent to yield crude 7-cyanoacetylamino-cephalosporanic acid.
-
Purify the crude product by silica gel chromatography.
-
Salt Formation: Suspend the purified 7-cyanoacetylamino-cephalosporanic acid in distilled water and add a stoichiometric amount of N sodium hydroxide solution dropwise to form the sodium salt.
-
Isolation: Lyophilize the resulting solution to obtain this compound as a solid.
HPLC Method for the Analysis of Cefacetrile
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of Cefacetrile.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid) can be used. |
| Flow Rate | Typically around 0.3 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Sample Preparation (from plasma):
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Antimicrobial Susceptibility Testing (AST)
The susceptibility of bacteria to Cefacetrile can be determined using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (General Protocol):
-
Prepare Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Cefacetrile Dilutions: Perform serial twofold dilutions of this compound in Mueller-Hinton broth in a microtiter plate to achieve a range of concentrations.
-
Inoculate Plate: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Determine MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of Cefacetrile that completely inhibits visible bacterial growth.
General workflow for Antimicrobial Susceptibility Testing (AST).
Conclusion
This technical guide provides a foundational understanding of this compound for research and development purposes. The presented data and protocols offer a starting point for further investigation into the properties and applications of this first-generation cephalosporin. For regulatory purposes, all analytical methods and protocols should be fully validated according to the relevant guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Cefacetrile Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and pharmacological properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical and Physical Properties
This compound is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1]
| Property | Value | References |
| Chemical Formula | C₁₃H₁₂N₃NaO₆S | [2] |
| Molecular Weight | 361.31 g/mol | [2] |
| CAS Number | 23239-41-0 | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | >167°C (decomposes) | [4] |
| Solubility | Slightly soluble in DMF and DMSO. | [4] |
Mechanism of Action
Cefacetrile is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[5] The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]
-
Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, Cefacetrile prevents the cross-linking of peptidoglycan chains.[2]
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5]
Figure 1: Mechanism of action of this compound.
Pharmacokinetic Properties
The pharmacokinetic profile of Cefacetrile has been characterized in various studies. Key parameters are summarized below.
| Parameter | Value | References |
| Biological Half-Life (t½) | 1.2 hours | [5] |
| Volume of Distribution (Vd) | 0.2 to 0.5 L/kg | [6] |
| Protein Binding | 23% to 38% | [6] |
| Primary Route of Excretion | Renal | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of Cefacetrile involves the acylation of 7-aminocephalosporanic acid (7-ACA).[7] The following is a general protocol based on described methods:
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Cyanoacetyl chloride
-
Tributylamine
-
Methylene chloride
-
Dipotassium hydrogenphosphate solution
-
Sodium hydroxide solution
-
Silica gel for chromatography
-
Chloroform
-
Acetone
-
Ether
Procedure:
-
Dissolve 7-ACA in a mixture of methylene chloride and tributylamine at 0°C.
-
Slowly add a solution of cyanoacetyl chloride in methylene chloride to the 7-ACA solution with stirring.
-
Continue stirring at 0°C for 30 minutes, then at 20°C for another 30 minutes.
-
Evaporate the reaction solution under vacuum.
-
Take up the residue in a 10% aqueous dipotassium hydrogenphosphate solution.
-
Purify the crude 7-cyanoacetylamino-cephalosporanic acid by chromatography on a silica gel column, eluting with a chloroform:acetone (7:3) mixture.
-
Crystallize the purified product from acetone and ether.
-
Suspend the resulting 7-cyanoacetyl-aminocephalosporanic acid in distilled water and convert it to the sodium salt by the dropwise addition of a 1N sodium hydroxide solution.[4]
Pharmacokinetic Analysis using LC-MS/MS
This protocol outlines a method for a pharmacokinetic study of Cefacetrile in an animal model using a stable isotope-labeled internal standard (e.g., Cefacetrile-¹³C₃).[6]
I. Animal Dosing and Sample Collection:
-
Select an appropriate animal model (e.g., rats, dogs). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Prepare a dosing solution of Cefacetrile in a suitable vehicle.
-
Administer the Cefacetrile solution to the animals via the desired route (e.g., intravenous, oral).
-
Concurrently, administer a known amount of the stable isotope-labeled internal standard or spike it into the plasma samples during preparation.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[6]
II. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[6]
III. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing pure Cefacetrile and its internal standard to identify the precursor ions and optimize fragment ions and collision energies.[6]
-
Figure 2: Workflow for a pharmacokinetic study of Cefacetrile.
Determination in Milk by Thin-Layer Chromatography (TLC)
This protocol describes a screening method for the determination of Cefacetrile in milk.[8]
Materials:
-
TLC plates with concentrating zones
-
Hexane
-
Developing solvent: methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10, v/v/v/v)
-
Milk samples
-
Cefacetrile standard solution (1.0 mg/mL in methanol)
Procedure:
-
Spike milk samples with a known concentration of Cefacetrile.
-
Spot the standard solution and the spiked milk samples onto the TLC plate.
-
Pre-develop the plate with hexane to remove lipids from the milk samples.
-
Develop the plate in the developing solvent.
-
Visualize the spots and calculate the recovery. A recovery of 97.66% for Cefacetrile has been reported with this method.[8]
References
- 1. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]
- 2. Cephacetrile Sodium | C13H12N3NaO6S | CID 23668837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:23239-41-0 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 23239-41-0 [m.chemicalbook.com]
- 5. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cefacetrile - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Cefacetrile Sodium: A Historical and Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile sodium, a first-generation cephalosporin, represents an important milestone in the history of antibiotic development. As a semi-synthetic derivative of cephalosporin C, it emerged in the early 1970s, offering a broad spectrum of activity against various bacterial pathogens. This technical guide provides a comprehensive historical literature review of this compound, detailing its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and early clinical applications. All quantitative data from historical studies are summarized in structured tables, and key experimental protocols are described to provide a thorough understanding of the foundational research conducted on this antibiotic.
Mechanism of Action
Cefacetrile is a bactericidal antibiotic that, like other β-lactam agents, inhibits the synthesis of the bacterial cell wall.[1] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a process that creates the rigid mesh-like structure of the cell wall.
The process of inhibition involves several key stages:
-
Structural Mimicry : Cefacetrile's molecular structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[1]
-
Binding to PBPs : This structural similarity allows the drug to bind to the active site of PBPs located on the inner bacterial cell membrane.[1][2]
-
Inactivation of Enzymes : Upon binding, the β-lactam ring of cefacetrile opens and forms a stable, covalent bond with a serine residue in the PBP's active site. This acylation reaction inactivates the enzyme.[1]
-
Inhibition of Cross-linking : The inactivated PBPs can no longer perform their transpeptidase function, which is to cross-link the peptide chains of the growing peptidoglycan polymer.[1]
-
Cell Lysis : The disruption of cell wall synthesis leads to a structurally weakened wall that cannot withstand the cell's internal osmotic pressure. This ultimately results in cell lysis and bacterial death.[1][2]
This targeted mechanism provides selective toxicity against bacteria, as mammalian cells do not possess a peptidoglycan cell wall.
Antibacterial Spectrum
Cefacetrile demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Early in vitro studies established its efficacy by determining the Minimum Inhibitory Concentration (MIC) against numerous clinical isolates.
Table 1: In Vitro Antibacterial Activity of Cefacetrile (MICs)
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Group A Streptococcus | 187 (total) | 0.06 - 0.5 | [3] |
| Streptococcus pneumoniae | (not specified) | 0.06 - 0.5 | [3] |
| Staphylococcus aureus | (not specified) | 0.06 - 0.5 | [3] |
| Escherichia coli | (not specified) | 4 - 6 | [3] |
| Klebsiella-Enterobacter spp. | (not specified) | 4 - 6 | [3] |
| Proteus mirabilis | (not specified) | 8 - 32 | [3] |
| Pseudomonas aeruginosa | (not specified) | >500 | [3] |
Note: Some strains of Klebsiella and E. coli were reported to have MICs greater than 125 µg/mL.[3]
Pharmacokinetic Properties
Pharmacokinetic studies in the 1970s characterized the absorption, distribution, metabolism, and excretion of cefacetrile in both animals and humans. The drug was typically administered parenterally (intramuscularly or intravenously) due to poor gastrointestinal absorption.
Table 2: Pharmacokinetic Parameters of Cefacetrile in Humans
| Parameter | Dose & Route | Value | Reference |
|---|---|---|---|
| Peak Serum Level (1 hr) | 0.5 g IM | 14.6 µg/mL | [3] |
| 1.0 g IM | 18.6 µg/mL | [3] | |
| 0.5 g IV Infusion | 16 µg/mL | [3] | |
| 1.0 g IV Infusion | 25 µg/mL | [3] | |
| Serum Level (6 hr) | 0.5 g IM | 1.5 µg/mL | [3] |
| 1.0 g IM | 2.5 µg/mL | [3] | |
| 0.5 g IV Infusion | 1 µg/mL | [3] | |
| 1.0 g IV Infusion | 2 µg/mL | [3] | |
| Urine Level (0-3 hr) | 0.5 g IM | 500 µg/mL | [3] |
| 1.0 g IM | 650 µg/mL | [3] | |
| Urine Level (3-6 hr) | 0.5 g IM | 250 µg/mL | [3] |
| 1.0 g IM | 300 µg/mL | [3] | |
| Renal Clearance | Not specified | 166 ± 5 mL/min/1.73 m² | [3] |
| Renal Excretion (6 hr post-IM) | Not specified | ~20% of dose |[3] |
Table 3: Pharmacokinetic Parameters of Cefacetrile in Animals
| Species | Route | Half-life (t½) | Key Findings | Reference |
|---|---|---|---|---|
| Rat | IV | 17 min | Rapid appearance of desacetylcephacetrile metabolite. | [1] |
| IM | 16 min | Peak plasma level at 20 minutes. | [1] | |
| Rabbit | IV | 22 min | Excreted in urine as intact drug and desacetyl metabolite. | [1] |
Note: Cefacetrile was found to be weakly bound to plasma proteins in rats, rabbits, and humans.[1]
Clinical Efficacy and Safety
Early clinical trials evaluated the effectiveness and safety of cefacetrile in treating a variety of bacterial infections. These studies, while small by modern standards, provided the initial evidence for its clinical use.
Table 4: Summary of Early Clinical Trial Results for Cefacetrile
| Infection Type | Number of Patients | Clinical Outcome | Adverse Effects Noted | Reference |
|---|---|---|---|---|
| Severe Systemic, Respiratory, and Urinary Infections | 36 | Good response in 34 cases (94.4%) | Mild phlebitis after IV infusions. | [3] |
| Respiratory Tract Infections | 8 | 7 cured (87.5%) | Not specified | |
| Soft Tissue Infections (Gram-positive cocci) | 16 | 12 cured (75%), 4 improved | Not specified | |
| Acute Urinary Tract Infections (E. coli) | 2 | Prompt improvement in both (100%) | Not specified | |
| Sepsis (S. aureus) | 1 | Expired | Not specified |
Note: In one study, laboratory abnormalities observed during therapy included mild eosinophilia, thrombocytosis, positive direct Coombs' test, and elevated serum glutamic pyruvic transaminase (SGPT). No evidence of nephrotoxicity was detected.
Experimental Protocols
The foundational data for cefacetrile was generated using standard microbiological and pharmacological methods of the era. Below are detailed descriptions of the key experimental protocols as inferred from the historical literature.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of cefacetrile was primarily assessed using the agar dilution technique. This method is considered a reference standard for susceptibility testing.
Protocol: Agar Dilution Method
-
Preparation of Antibiotic Stock: A stock solution of this compound was prepared by dissolving the powder in a suitable sterile solvent, typically water or a buffer.
-
Serial Dilutions: A series of twofold dilutions of the stock solution were prepared to create a range of concentrations to be tested.
-
Incorporation into Agar: Molten sterile agar medium (e.g., Mueller-Hinton agar) was cooled to approximately 50°C. A specified volume of each antibiotic dilution was added to a separate aliquot of the molten agar to achieve the final desired concentrations. The agar was then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested were grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspension was applied as a spot (e.g., 10⁴ Colony Forming Units per spot) onto the surface of each antibiotic-containing agar plate and the control plate. A multipoint inoculator was often used to test multiple isolates simultaneously.
-
Incubation: The inoculated plates were incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Interpretation: The MIC was determined as the lowest concentration of cefacetrile that completely inhibited the visible growth of the bacterial isolate.
References
- 1. Metabolic fate of cephacetrile after parenteral administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Cefacetrile Sodium Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Cefacetrile sodium, a first-generation cephalosporin antibiotic, against a range of clinically significant bacterial isolates. This document details the antimicrobial spectrum of Cefacetrile, presents quantitative susceptibility data, outlines experimental protocols for its evaluation, and illustrates its mechanism of action.
Introduction
This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[2] This guide serves as a technical resource for researchers and professionals in the field of antimicrobial drug development and evaluation, providing detailed information on the in vitro efficacy of this compound.
Antimicrobial Spectrum and Activity
Cefacetrile has demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial activity, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various clinical isolates.
Data Presentation
Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 187 | 0.06 - 0.5 | Not Reported | Not Reported |
| Streptococcus pyogenes (Group A Streptococcus) | 187 | 0.06 - 0.5 | Not Reported | Not Reported |
| Streptococcus pneumoniae | 187 | 0.06 - 0.5 | Not Reported | Not Reported |
Data sourced from a study evaluating the in vitro activity of Cephacetrile.[2]
Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 187 | 4 - 6 | Not Reported | Not Reported |
| Klebsiella-Enterobacter spp. | 187 | 4 - 6 | Not Reported | Not Reported |
| Proteus mirabilis | 187 | 8 - 32 | Not Reported | Not Reported |
| Pseudomonas aeruginosa | 187 | >500 | Not Reported | Not Reported |
*A few strains of Klebsiella and E. coli had MICs of more than 125 µg/mL.[2] Data sourced from a study evaluating the in vitro activity of Cephacetrile.[2]
Experimental Protocols
The following are detailed methodologies for conducting in vitro susceptibility testing of this compound, based on established standards for antimicrobial susceptibility testing.
Agar Dilution Method
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
3.1.1. Materials
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures of clinical isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculator (e.g., multipoint replicator)
3.1.2. Protocol
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent as recommended by the supplier.
-
Preparation of Agar Plates:
-
Melt MHA and cool to 45-50°C.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile water or another appropriate diluent.
-
Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations in the agar. Ensure thorough mixing.
-
Pour the Cefacetrile-containing agar into sterile petri dishes to a uniform depth (e.g., 3-4 mm) and allow to solidify.
-
Prepare a control plate containing MHA without any antibiotic.
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension. Each spot should contain approximately 1-2 µL of the diluted inoculum.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.
-
Broth Microdilution Method
The broth microdilution method is another widely used and standardized technique for MIC determination.
3.2.1. Materials
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of clinical isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
3.2.2. Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of the stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve the desired final concentration range. Typically, 50 µL of each concentration is dispensed into the wells.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
-
Mechanism of Action and Signaling Pathway
Cefacetrile, as a member of the cephalosporin class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves the following key steps:
-
Targeting Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]
-
Inhibition of Transpeptidation: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to the active site of these enzymes, Cefacetrile blocks this transpeptidation process.
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and bacterial death.
Mandatory Visualization
Caption: Mechanism of Cefacetrile action on bacterial cell wall synthesis.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
References
An In-depth Technical Guide on the Mode of Action of Cefacetrile Sodium on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefacetrile sodium, a first-generation cephalosporin antibiotic, demonstrates bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Cefacetrile's action, with a specific focus on its interaction with penicillin-binding proteins (PBPs) and the consequent disruption of peptidoglycan synthesis. Detailed experimental protocols for assessing the activity of Cefacetrile are provided, alongside available quantitative data to support further research and development in the field of antibacterial therapeutics.
Introduction
The bacterial cell wall is a critical structure that maintains the integrity and shape of the bacterial cell, offering protection from osmotic lysis.[2] The primary component of this wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[2] The multi-step biosynthesis of peptidoglycan is a key target for many antibiotics, including β-lactams. As a member of the cephalosporin class of β-lactam antibiotics, this compound effectively targets the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.[2] A thorough understanding of its precise mode of action is essential for optimizing its clinical application, addressing bacterial resistance, and innovating novel antibacterial agents.
The Target: Bacterial Cell Wall Synthesis
The synthesis of the bacterial cell wall is a highly organized process that can be divided into three main stages:
-
Cytoplasmic Stage: This initial stage involves the synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-NAG) and UDP-N-acetylmuramic acid-pentapeptide (UDP-NAM-pentapeptide).
-
Membrane Stage: In the second stage, these precursors are transferred to a lipid carrier molecule, bactoprenol, located on the inner side of the cytoplasmic membrane, forming Lipid I and subsequently Lipid II. Lipid II is then transported across the cell membrane.[2]
-
Periplasmic Stage: In the final stage, the disaccharide-pentapeptide units are polymerized into long glycan chains by transglycosylases and then cross-linked by transpeptidases. These transpeptidases are the primary targets of β-lactam antibiotics and are also known as penicillin-binding proteins (PBPs).[2]
Mechanism of Action of this compound
This compound's bactericidal action is a direct result of its ability to inhibit the crucial final step of bacterial cell wall synthesis.
Targeting Penicillin-Binding Proteins (PBPs)
Like other β-lactam antibiotics, Cefacetrile mimics the D-Ala-D-Ala portion of the pentapeptide side chains of the peptidoglycan precursors.[2] This structural similarity enables it to bind to the active site of PBPs.[2]
Inhibition of Transpeptidase Activity
The core of Cefacetrile's mechanism lies in the acylation of the serine residue within the active site of the PBP transpeptidase domain. This reaction forms a stable, covalent penicilloyl-enzyme intermediate, which effectively inactivates the enzyme.[2] The inactivation of multiple types of PBPs disrupts the necessary cross-linking of the peptidoglycan layer. This disruption leads to a mechanically weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]
Caption: this compound's Mechanism of Action.
Quantitative Data
The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 0.06 - 0.5 | [3] |
| Streptococcus pneumoniae | Clinical Isolates | 0.06 - 0.5 | [3] |
| Streptococcus (Group A) | Clinical Isolates | 0.06 - 0.5 | [3] |
| Escherichia coli | Clinical Isolates | 4 - 6 | [3] |
| Klebsiella-Enterobacter | Clinical Isolates | 4 - 6 | [3] |
| Proteus mirabilis | Clinical Isolates | 8 - 32 | [3] |
| Pseudomonas aeruginosa | Clinical Isolates | >500 | [3] |
Note: Some strains of Klebsiella and E. coli have shown higher MICs of >125 µg/mL.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate.
-
Typically, this results in a range of concentrations spanning those expected to be inhibitory.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted this compound with the standardized bacterial suspension.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
-
This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for MIC Determination.
Penicillin-Binding Protein (PBP) Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for various PBPs.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for specific PBPs.
Materials:
-
Target bacterial strain
-
This compound
-
Fluorescently labeled penicillin (e.g., Bocillin-FL)
-
Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence imager
-
Densitometry software
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet and determine the total protein concentration.
-
-
Competitive Binding Reaction:
-
In separate tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for a defined period (e.g., 10 minutes at 37°C).
-
Include a control sample with no this compound.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for an additional period (e.g., 10 minutes at 37°C). The fluorescent probe will bind to any PBPs not already occupied by this compound.
-
Stop the reaction by adding an excess of unlabeled penicillin G.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the percentage of fluorescent probe binding (relative to the no-antibiotic control) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.
-
Caption: Workflow for PBP Binding Affinity Assay.
Conclusion
This compound remains a relevant first-generation cephalosporin that exerts its bactericidal effect through the well-characterized mechanism of inhibiting bacterial cell wall synthesis. Its primary mode of action involves the covalent inactivation of penicillin-binding proteins, leading to the disruption of peptidoglycan cross-linking and subsequent cell lysis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the efficacy and potential applications of this compound and other related β-lactam antibiotics. A continued understanding of these fundamental mechanisms is paramount in the ongoing effort to combat bacterial infections and overcome the challenges of antibiotic resistance.
References
- 1. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]
- 2. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cefacetrile Sodium for Cell Culture Contamination Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cefacetrile sodium in controlling bacterial contamination in mammalian cell cultures. This document outlines the mechanism of action, provides recommended working concentrations, and details protocols for determining efficacy and cytotoxicity.
Introduction to this compound
Cefacetrile is a first-generation cephalosporin antibiotic.[1] As a member of the β-lactam class of antibiotics, it is effective against a broad spectrum of bacteria, particularly Gram-positive organisms, and some Gram-negative species.[2][3] Its primary application in a clinical setting is in veterinary medicine.[4] For cell culture purposes, this compound, the sodium salt of Cefacetrile, offers a soluble and effective means to prevent and eliminate bacterial contamination.
Chemical Properties
| Property | Value |
| Chemical Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| CAS Number | 23239-41-0 |
| Molecular Formula | C₁₃H₁₂N₃NaO₆S |
| Molecular Weight | 361.31 g/mol |
Mechanism of Action
Cefacetrile exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component providing structural integrity to the bacterial cell wall.[4] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]
Efficacy and Recommended Concentrations
Cefacetrile is effective against common Gram-positive and some Gram-negative bacterial contaminants in cell culture. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for select bacteria. It is important to note that many non-cereus Bacillus strains are susceptible to cephalosporins, though a specific MIC for Bacillus subtilis with Cefacetrile was not identified in the literature.[5]
| Bacterial Species | Common Contaminant Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.06 - 0.5[6] |
| Streptococcus pyogenes | Gram-positive | < 1[2] |
| Escherichia coli | Gram-negative | 4 - 6[6] |
| Bacillus subtilis | Gram-positive | Data not available |
Recommended Working Concentration: Based on the available data, a starting concentration of 10-25 µg/mL of this compound in cell culture medium is recommended for prophylactic use. For treating existing contamination, higher concentrations may be necessary, but should be determined empirically for each cell line.
Cytotoxicity in Mammalian Cells
While first-generation cephalosporins are generally considered to have low toxicity in mammalian cells, it is crucial to determine the cytotoxic concentration for your specific cell line.[7] No specific LC50 (Lethal Concentration, 50%) values for this compound on common cell lines such as HeLa, Vero, or CHO were found in the reviewed literature. Therefore, it is highly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic working concentration.
| Cell Line | LC50 (µg/mL) |
| HeLa | Data not available |
| Vero | Data not available |
| CHO | Data not available |
Stability in Cell Culture Media
The stability of β-lactam antibiotics like Cefacetrile in aqueous solutions is influenced by pH and temperature.[6] Studies on other cephalosporins have shown that degradation can occur through hydrolysis of the β-lactam ring, particularly in neutral to alkaline conditions typical of cell culture media (pH 7.2-7.4) at 37°C.[6][8] The degradation of the 3-acetoxymethyl group is also a potential pathway for some cephalosporins.[6]
-
Prepare fresh antibiotic-containing media for each use.
-
If media must be stored, refrigerate at 2-8°C and use within one week.
-
Avoid repeated freeze-thaw cycles of stock solutions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to a stock concentration of 10 mg/mL.
-
Ensure the powder is completely dissolved by gentle vortexing or inversion.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Protocol for Determining Effective Concentration (Kill Curve)
This protocol determines the minimum concentration of this compound required to eliminate bacterial contaminants from a cell culture.
Materials:
-
Contaminated cell culture
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL)
-
24-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed the contaminated cells into a 24-well plate at a density that allows for several days of growth.
-
Prepare a serial dilution of this compound in complete cell culture medium. Recommended concentrations to test: 0, 1, 5, 10, 25, 50, 100, and 200 µg/mL.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C with 5% CO₂.
-
Observe the culture daily for signs of bacterial growth (e.g., turbidity, pH change) and cell health.
-
After 3-5 days, visually assess the wells to determine the lowest concentration of this compound that results in the absence of visible bacterial contamination.
-
To confirm the elimination of bacteria, passage the cells from the clear wells into fresh, antibiotic-free medium and culture for another 3-5 days. Observe for any re-emergence of contamination.
-
The lowest concentration that prevents re-emergence is the effective concentration.
Protocol for Determining Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound that is toxic to a specific mammalian cell line.
Materials:
-
Healthy, non-contaminated mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., 10 µg/mL to 1000 µg/mL). Include a "no antibiotic" control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The LC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Conclusion
This compound is a valuable tool for the control of bacterial contamination in cell culture. By understanding its mechanism of action and determining the optimal, non-toxic working concentration for your specific cell line, you can effectively prevent and eliminate contamination, thereby ensuring the integrity and reproducibility of your research. Always practice good aseptic technique as the primary method of contamination prevention.
References
- 1. globalrph.com [globalrph.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]
- 5. In vitro susceptibility of Bacillus spp. to selected antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cefacetrile Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile sodium is a first-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the pharmacokinetics, safety, and efficacy of this compound. The protocols are based on established methodologies for cephalosporin antibiotics and can be adapted to specific research needs.
Data Presentation
Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of Cefacetrile
This table summarizes the concentrations of Cefacetrile required to inhibit the growth of various bacterial isolates, providing a basis for selecting appropriate pathogens for in vivo efficacy studies.
| Bacterial Species | MIC Range (µg/mL) |
| Group A Streptococcus | 0.06 - 0.5[1] |
| Streptococcus pneumoniae | 0.06 - 0.5[1] |
| Staphylococcus aureus | 0.06 - 0.5[1] |
| Escherichia coli | 4 - 6 (some strains >125)[1] |
| Klebsiella-Enterobacter | 4 - 6 (some strains >125)[1] |
| Proteus mirabilis | 8 - 32[1] |
| Pseudomonas aeruginosa | >500[1] |
Table 2: Pharmacokinetic Parameters of Cefacetrile in Humans
The following table presents key pharmacokinetic parameters of Cefacetrile observed in human studies, which can serve as a reference for preclinical animal model development.
| Parameter | 0.5 g Dose | 1 g Dose | Route of Administration |
| Peak Serum Level (1 hr) | 14.6 µg/mL[1] | 18.6 µg/mL[1] | Intramuscular (i.m.) |
| Serum Level (6 hr) | 1.5 µg/mL[1] | 2.5 µg/mL[1] | Intramuscular (i.m.) |
| Peak Serum Level (1 hr) | 16 µg/mL[1] | 25 µg/mL[1] | Intravenous (i.v.) |
| Serum Level (6 hr) | 1 µg/mL[1] | 2 µg/mL[1] | Intravenous (i.v.) |
| Urine Level (0-3 hr) | 500 µg/mL[1] | 650 µg/mL[1] | Intramuscular (i.m.) |
| Urine Level (3-6 hr) | 250 µg/mL[1] | 300 µg/mL[1] | Intramuscular (i.m.) |
| Renal Clearance | 166 ± 5 mL/min/1.73 m²[1] | - | - |
| Renal Excretion (6 hr) | ~20% of dose[1] | - | Intramuscular (i.m.) |
Table 3: In Vivo Safety and Toxicology Data for Cefacetrile
This table provides key safety findings from animal studies.
| Animal Model | Dosing Regimen | Findings |
| Rats | 50, 100, and 500 mg/kg (subcutaneous) | Did not alter fertility, gestation, or post-natal development. |
| Rabbits | 50, 100, and 500 mg/kg (subcutaneous) | Did not alter fertility or gestation. |
| Rabbits and Rats | 1 g/kg (intravenous) | No nephrotoxicity observed. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound in a rodent model.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound at the desired concentration in a sterile vehicle.
-
Dosing: Administer a single dose of this compound to the animals via the intended route (e.g., intravenous bolus, intramuscular injection, or oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) via an appropriate method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Cefacetrile in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.
Protocol 2: Murine Systemic Infection Model for Efficacy Evaluation (Adapted from General Cephalosporin Protocols)
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model using a susceptible bacterial strain.
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., Staphylococcus aureus with a low MIC)
-
Appropriate animal model (e.g., BALB/c mice)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Saline or PBS
-
Dosing syringes and needles
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain from an overnight culture to a specific concentration (e.g., 1 x 10⁷ CFU/mL) in saline.
-
Infection: Induce a systemic infection by administering the bacterial inoculum to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound at various dose levels via a clinically relevant route (e.g., subcutaneous or intramuscular injection). A control group should receive the vehicle only.
-
Monitoring: Monitor the animals for clinical signs of infection and mortality for a predetermined period (e.g., 72 hours).
-
Bacterial Load Determination (Satellite Group): At a specific time point post-treatment (e.g., 24 hours), euthanize a satellite group of animals.
-
Organ Harvest: Aseptically harvest relevant organs (e.g., spleen, liver).
-
Homogenization and Plating: Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and organ bacterial loads between the treated and control groups to determine the efficacy of this compound.
Protocol 3: Acute Toxicity Study in Rodents
Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of this compound.
Materials:
-
This compound
-
Sterile vehicle
-
Appropriate animal model (e.g., Swiss Webster mice)
-
Dosing syringes and needles
Procedure:
-
Animal Acclimation: Acclimate animals as described in Protocol 1.
-
Dose Groups: Establish several dose groups, including a vehicle control group and escalating doses of this compound.
-
Administration: Administer a single dose of this compound or vehicle to each animal.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days. Record all clinical signs.
-
Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD50 (if applicable) and the MTD based on the observed toxicity and mortality.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: General workflow for an in vivo efficacy study.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cefacetrile Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile sodium is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2] Primarily utilized in veterinary medicine, this compound is a subject of interest for in vitro susceptibility testing to determine its efficacy against specific pathogens.[2]
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution and agar dilution methods. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
This compound Properties
| Property | Value |
| CAS Number | 23239-41-0 |
| Molecular Formula | C₁₃H₁₂N₃NaO₆S |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis |
| Spectrum of Activity | Gram-positive and some Gram-negative bacteria |
Typical MIC Values for Cefacetrile (Historical Data)
The following table presents historical MIC data for Cefacetrile against a selection of bacterial species. It is important to note that these values may not reflect the susceptibility of contemporary clinical isolates.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | < 1 |
| Streptococcus pyogenes | < 1 |
Note: This data is for informational purposes and should be supplemented with current experimental findings.
Quality Control (QC) Ranges
Establishing and adhering to quality control protocols is essential for ensuring the accuracy and reproducibility of MIC testing. Standard QC strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are used to monitor the performance of the assay.
Important Note: As of the latest revisions of publicly available CLSI and EUCAST guidelines, specific MIC quality control ranges for this compound have not been established. Laboratories should establish their own internal QC ranges for this compound based on CLSI document M23, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters." This involves repeated testing of reference strains to determine a statistically valid range of expected MIC values.
Experimental Protocols
Preparation of this compound Stock Solution
A high-concentration stock solution of this compound is prepared and then serially diluted to achieve the final concentrations for the MIC assay.
Materials:
-
This compound powder
-
Sterile distilled water or a suitable sterile buffer (e.g., phosphate-buffered saline)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
The stock solution can be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline or CAMHB)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (CAMHB and bacteria, no antibiotic) and a sterility control well (CAMHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten MHA before pouring the plates.
-
Allow the agar to solidify completely.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Using an inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension. A control plate with no antibiotic should also be inoculated.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Mandatory Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Dilution MIC Assay.
Caption: Logical Flow for MIC Determination and Interpretation.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cefacetrile Sodium in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic.[1] The accurate and reliable quantification of Cefacetrile in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cefacetrile in plasma samples. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.[2]
Experimental Protocols
1. Materials and Reagents
-
Cefacetrile sodium salt (analytical standard)
-
Cefacetrile-13C3 (stable isotope-labeled internal standard)[3]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
2. Stock and Working Solutions Preparation
-
Cefacetrile Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound salt in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Cefacetrile-13C3 in methanol.[1][3]
-
Working Solutions: Prepare serial dilutions of the Cefacetrile stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards. Prepare a working solution of the internal standard by diluting the IS stock solution in the same mixture.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples that could interfere with the analysis.[4]
-
Thaw frozen plasma samples at room temperature.[5]
-
In a microcentrifuge tube, add 100 µL of the plasma sample.[6]
-
Spike the plasma sample with 10 µL of the Cefacetrile-13C3 internal standard working solution.[3]
-
To precipitate the proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[3][6]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
4. LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[7]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 40 °C.[7]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: The precursor and product ions should be optimized by direct infusion of standard solutions of Cefacetrile and its internal standard into the mass spectrometer.[6]
-
Collision Energy: Optimized for each transition.[7]
-
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines. The following table summarizes typical performance data for a validated LC-MS/MS method for Cefacetrile in plasma.
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Mean Recovery | 90% - 110% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Cefacetrile in plasma samples.
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in plasma samples. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures high throughput, accuracy, and precision, making it suitable for a wide range of applications in drug development and clinical research.
References
Application Notes and Protocols: Cefacetrile Sodium as a Selection Antibiotic in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile sodium is a first-generation cephalosporin antibiotic.[1][2][3] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2][4][5] While extensively used in veterinary medicine, its application as a selection antibiotic in eukaryotic cell culture is not standard.[2] These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound for selecting and maintaining eukaryotic cell lines, a novel application that requires empirical determination of optimal conditions.
Mechanism of Action
Antibacterial Action
This compound's bactericidal activity stems from its ability to disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[2][4] The β-lactam ring in its structure mimics the D-Ala-D-Ala substrate of transpeptidases (a type of PBP), leading to irreversible acylation of the enzyme's active site.[2][4] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall and resulting in cell death.[2][4]
Potential Effects on Eukaryotic Cells
While β-lactam antibiotics are designed to be selective for bacteria, they are not entirely inert towards eukaryotic cells.[4][6][7] High concentrations and prolonged exposure can lead to dose-dependent antiproliferative effects.[6] Some studies suggest that β-lactam antibiotics may interfere with DNA synthesis in eukaryotic cells, potentially by inhibiting DNA polymerase α.[6][8] It is crucial for researchers to be aware of these potential off-target effects and to determine the lowest effective concentration for selection to minimize any impact on the host cells.
Data Presentation
Antibacterial Spectrum
This compound is effective against a range of Gram-positive and some Gram-negative bacteria.[7][9] The following table provides Minimum Inhibitory Concentration (MIC) data for the closely related first-generation cephalosporins, cephalothin and cefazolin, which can serve as a proxy for estimating the antibacterial spectrum of this compound.
| Bacterium | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Cephalothin | 0.78 | 1.56 |
| Staphylococcus pseudintermedius | Cephalothin | 0.12 | 2 |
| Escherichia coli | Cephalothin | 3.13 | >64 |
| Klebsiella pneumoniae | Cephalothin | 3.13 | 6.25 |
| Proteus mirabilis | Cephalothin | 3.13 | 6.25 |
| Escherichia coli | Cefazolin | ≤2 | ≥32 |
| Klebsiella pneumoniae | Cefazolin | ≤2 | ≥32 |
| Proteus mirabilis | Cefazolin | ≤2 | 8 |
Note: Data is for cephalothin and cefazolin and should be used as a reference.[1][6][8][10] The actual efficacy of this compound against specific bacterial contaminants should be confirmed by the user.
Eukaryotic Cell Cytotoxicity
Direct cytotoxicity data for this compound across a wide range of eukaryotic cell lines is limited. However, studies on other first-generation cephalosporins indicate potential for cytotoxicity at higher concentrations. Cephalothin has been shown to be more toxic to human amnion and mouse embryo cells than penicillin G.[11][12] It is imperative to perform a kill curve experiment to determine the optimal, non-toxic selection concentration for your specific cell line.
| Cell Line | Antibiotic | IC₅₀ (µg/mL) | Comments |
| Human Fibrosarcoma (HT1080) | Cephalothin | ~250-500 | Induced parthanatos (a form of regulated cell death).[13][14] |
| Rabbit Kidney (LLC-RK1) | Cephalothin | Markedly toxic | In vitro toxicity was higher than its in vivo nephrotoxicity.[15] |
| Human Embryonic Kidney (HEK293) | Various small molecules | - | Used as a common cell line for cytotoxicity screening.[16] |
Note: This data is for related compounds and serves as a general guideline. The user must determine the specific cytotoxicity of this compound for their cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the antibiotic stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Sterile, deionized, and filtered water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a suitable volume of sterile water or PBS to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[17][18]
Protocol: Determining the Optimal Selection Concentration (Kill Curve)
Since the sensitivity to antibiotics varies between cell lines, it is essential to determine the minimum concentration of this compound that effectively kills non-transfected cells.[1][10][11][13][15]
Materials:
-
Healthy, actively dividing cells of the desired cell line
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Trypan blue solution and a hemocytometer or an automated cell counter
Protocol:
-
Cell Plating:
-
Antibiotic Addition:
-
The following day, prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 10 µg/mL to 1000 µg/mL, with several intermediate concentrations.
-
Include a "no antibiotic" control well.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Observation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment (for adherent cells), and a decrease in cell density.
-
Replace the medium with fresh medium containing the corresponding antibiotic concentrations every 2-3 days.[1][13]
-
-
Determining the Optimal Concentration:
-
After 7-14 days, determine the cell viability in each well using a method such as the Trypan blue exclusion assay or an MTT assay.[11]
-
The optimal selection concentration is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).[11]
-
Conclusion
The use of this compound as a selection antibiotic in eukaryotic cell culture represents a novel application. While it offers a broad spectrum of activity against common bacterial contaminants, its potential off-target effects on eukaryotic cells necessitate careful optimization. The protocols provided herein offer a framework for researchers to systematically determine the suitability and optimal working concentration of this compound for their specific cell lines and experimental needs. It is imperative that a thorough kill curve analysis is performed to establish an effective selection concentration that minimizes cytotoxicity to the host cells.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. [Clinical laboratory approach for estimating effective administrative dose of cephalothin. Reevaluation of MIC break points in 4 category system of disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of beta-lactam antibiotics on eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 23239-41-0: Cephacetrile sodium | CymitQuimica [cymitquimica.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN | Semantic Scholar [semanticscholar.org]
- 13. Cephalothin, a First-Generation Cephem Antibiotic, Works as a Potent Inducer of Parthanatos [jstage.jst.go.jp]
- 14. Cephalothin, a First-Generation Cephem Antibiotic, Works as a Potent Inducer of Parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative toxicities of cephalosporin antibiotics in a rabbit kidney cell line (LLC-RK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Cefacetrile Sodium in Preclinical Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of cefacetrile sodium in various animal models of infection. Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. These guidelines are intended to support preclinical research in infectious diseases and drug development.
Data Presentation: Pharmacokinetic and Efficacy Data
The following tables summarize key pharmacokinetic parameters and efficacy data for cefacetrile and related first-generation cephalosporins in relevant animal models. This information is crucial for designing effective in vivo studies.
Table 1: Pharmacokinetic Parameters of Cefacetrile and Cephapirin in Laboratory Animals
| Parameter | Cefacetrile (Rabbits) | Cephapirin (Mice) | Cephapirin (Rats) | Cephapirin (Dogs) |
| Administration Route | Intravenous | Intravenous | Intravenous | Intravenous |
| Metabolite | Desacetylcephapirin | Desacetylcephapirin | Desacetylcephapirin | Desacetylcephapirin |
| Primary Excretion Route | Renal | Renal | Renal | Renal |
Source: Comparative drug disposition studies indicate that cephapirin is metabolized to desacetylcephapirin across these species, with the kidney playing a role in both excretion and metabolism.[1][2]
Table 2: Efficacy of Cephapirin Sodium in Bovine Mastitis Models (Staphylococcus aureus)
| Treatment Protocol | Animal Model | Cure Rate (Treated) | Cure Rate (Control) | Key Findings |
| 200 mg cephapirin sodium per quarter, twice daily for 5 days | Dairy Cows (Chronic S. aureus infection) | 25.8% (cow cure rate) | 3.3% (cow cure rate) | A 5-day extended therapy is effective in treating chronically infected cows.[3][4] |
| Single intramammary infusion | Dairy Cows (S. aureus mastitis) | Not specified | Not specified | Effective against penicillin-resistant Staphylococcus aureus.[5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and the establishment of relevant infection models.
Protocol 1: Bovine Mastitis Model for this compound Efficacy Testing
This protocol is adapted from established methods for inducing experimental mastitis and testing intramammary antibiotics in dairy cows.[7][8]
Objective: To evaluate the efficacy of intramammary administration of this compound for the treatment of bacterial mastitis.
Materials:
-
Lactating dairy cows, clinically healthy with no history of recent mastitis.
-
Staphylococcus aureus strain known to cause bovine mastitis (e.g., Newbould 305).
-
Sterile saline solution.
-
This compound intramammary infusion syringes.
-
Teat disinfectant and alcohol swabs.
-
Sterile milk collection vials.
-
Somatic Cell Count (SCC) analyzer.
-
Bacteriological culture media (e.g., Blood Agar).
Procedure:
-
Animal Selection and Acclimation:
-
Select healthy lactating cows. House them in a controlled environment and allow for a one-week acclimation period.
-
One week prior to the study, collect milk samples from all quarters to confirm a low SCC and absence of mastitis pathogens.[7]
-
-
Induction of Mastitis:
-
Prepare an inoculum of S. aureus in sterile saline to a concentration of approximately 10^6 CFU/mL.
-
After the morning milking, disinfect the teat end of one quarter with alcohol.
-
Infuse 1 mL of the bacterial suspension into the teat canal.
-
Monitor the cow for clinical signs of mastitis (swelling, pain, abnormal milk) and collect milk samples for bacterial culture and SCC to confirm infection.
-
-
Treatment Administration:
-
Once mastitis is established (typically 24-48 hours post-inoculation), completely milk out the infected quarter.
-
Thoroughly clean and disinfect the teat end with an alcohol swab.[9]
-
Administer one syringe of this compound intramammary infusion into the infected quarter. A common dosage for similar cephalosporins is 200 mg per quarter, repeated every 12 hours for two treatments.[6]
-
Gently massage the quarter to distribute the medication.
-
-
Post-Treatment Monitoring and Sample Collection:
Expected Outcomes:
-
A significant reduction in bacterial load and SCC in the cefacetrile-treated group compared to an untreated control group.
-
Resolution of clinical signs of mastitis in treated animals.
Protocol 2: Murine Sepsis Model for Systemic this compound Efficacy
This protocol describes a model of systemic infection to evaluate the efficacy of parenterally administered this compound.[10][11]
Objective: To assess the in vivo efficacy of this compound in a murine model of Staphylococcus aureus sepsis.
Materials:
-
Female C57BL/6 mice (6-8 weeks old).
-
Staphylococcus aureus strain (e.g., LAC).
-
Tryptic Soy Broth (TSB) and sterile PBS.
-
This compound for injection.
-
Sterile syringes and needles.
Procedure:
-
Inoculum Preparation:
-
Culture S. aureus overnight in TSB.
-
Wash the bacterial cells with sterile PBS and resuspend to a concentration of approximately 2-3 x 10^8 CFU/mL.
-
-
Induction of Sepsis:
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable parenteral route (e.g., subcutaneous or intraperitoneal injection).
-
Dosage will need to be determined based on pharmacokinetic studies in mice, but starting doses can be extrapolated from similar compounds.
-
-
Efficacy Assessment:
-
Monitor survival over a period of up to 52 hours.[10]
-
At the end of the experiment (or at humane endpoints), euthanize the animals and collect blood and organs (e.g., kidneys, spleen) for bacterial load determination by plating serial dilutions on appropriate agar.
-
Expected Outcomes:
-
Increased survival rate in the cefacetrile-treated group compared to the vehicle control group.
-
Reduced bacterial burden in the blood and organs of treated mice.
Protocol 3: Rat Skin and Soft Tissue Infection (SSTI) Model
This protocol details the creation of a localized skin infection to test the efficacy of this compound.[12][13]
Objective: To evaluate the effectiveness of this compound in a rat model of Staphylococcus aureus skin and soft tissue infection.
Materials:
-
Staphylococcus aureus strain.
-
Cefazolin or this compound for injection.
-
Sterile saline, syringes, and needles.
-
Calipers for measuring lesion size.
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of S. aureus in sterile saline at a desired concentration (e.g., 10^8 CFU/mL).
-
-
Induction of Infection:
-
Anesthetize the rats.
-
Shave a small area on the back of each rat.
-
Inject a defined volume (e.g., 100 µL) of the bacterial suspension subcutaneously.[14]
-
Alternatively, a subcutaneous pouch can be created by injecting air and a mild irritant (e.g., croton oil mixture) 7 days prior to bacterial inoculation to mimic an abscess.[13]
-
-
Treatment Administration:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 6 hours).
-
Administer the antibiotic systemically (e.g., intraperitoneally or subcutaneously) at predetermined doses and intervals. Doses for the related cephalosporin, cefazolin, in rats have ranged from 15 to 120 mg/kg.[14]
-
-
Efficacy Assessment:
-
Measure the size of the resulting abscess or lesion daily using calipers.
-
After a set period (e.g., 6 days), euthanize the animals and excise the lesion.[14]
-
Homogenize the tissue and perform quantitative bacteriology to determine the CFU per gram of tissue.
-
Expected Outcomes:
-
A dose-dependent reduction in abscess size and bacterial load in the lesions of cefacetrile-treated rats compared to controls.
Protocol 4: Rabbit Pneumonia Model
This protocol describes the induction of pneumonia in rabbits for evaluating the efficacy of this compound.[15][16][17][18]
Objective: To determine the therapeutic efficacy of this compound in a rabbit model of bacterial pneumonia.
Materials:
-
New Zealand White rabbits.
-
Pathogen of interest (e.g., Streptococcus pneumoniae or Pseudomonas aeruginosa).
-
Anesthetic agents (e.g., ketamine-xylazine mixture).
-
Endotracheal tubes.
-
This compound for injection.
-
Bronchoalveolar lavage (BAL) equipment.
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline to a predetermined concentration. For S. pneumoniae, an inoculum of >4.60 log10 CFU has been shown to predictably cause pneumonia.[16]
-
-
Induction of Pneumonia:
-
Anesthetize the rabbits and intubate them with an endotracheal tube.[16]
-
Instill the bacterial inoculum directly into the lungs via the endotracheal tube.
-
Monitor the animals for signs of respiratory distress.
-
-
Treatment Administration:
-
Efficacy Assessment:
-
Monitor survival and clinical signs.
-
At the end of the study, euthanize the animals and perform a BAL to collect lung fluid for quantitative bacteriology.
-
Excise the lungs for histopathological examination and to determine bacterial load in the tissue.
-
Expected Outcomes:
-
Improved survival and reduced clinical signs of pneumonia in the treated group.
-
Significant reduction in bacterial counts in the BAL fluid and lung tissue of cefacetrile-treated rabbits.
Visualizations
Caption: Workflow for Bovine Mastitis Efficacy Study.
Caption: Mechanism of Action of this compound.
References
- 1. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. ToDAY® | Antibiotic Mastitis Treatment from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Application of Rat Models in Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat Pneumonia and Soft-Tissue Infection Models for the Study of Acinetobacter baumannii Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The critical relationship of antibiotic dose and bacterial contamination in experimental infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a new Acinetobacter baumannii pneumonia rabbit model for the preclinical evaluation of future anti-infective strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Development and validation of a rabbit model of Pseudomonas aeruginosa non-ventilated pneumonia for preclinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a rabbit model of Pseudomonas aeruginosa non-ventilated pneumonia for preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Cefacetrile Sodium in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile sodium is a first-generation cephalosporin antibiotic primarily used in veterinary medicine. Its effective therapeutic use and the monitoring of its residues in biological matrices from treated animals are crucial for both clinical efficacy and food safety. Accurate and precise quantification of this compound in complex biological samples such as plasma, urine, milk, and tissue is essential for pharmacokinetic studies, residue analysis, and regulatory compliance.
These application notes provide detailed protocols and comparative data for the quantitative analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and traditional Microbiological Assays.
Mechanism of Action
Cefacetrile, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1] This disruption of the cell wall integrity leads to cell lysis and bacterial death.
References
Application Notes and Protocols for Cefacetrile Sodium in Bovine Mastitis Research Models
Disclaimer: Specific research data on Cefacetrile sodium for bovine mastitis is limited in publicly available literature. Therefore, this document utilizes data from closely related first-generation cephalosporins, primarily cephapirin sodium, as a proxy to provide comprehensive application notes and protocols. Researchers should validate these protocols for this compound in their specific experimental settings.
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against bacterial pathogens.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1] This property makes it a candidate for the treatment of bovine mastitis, an inflammatory udder infection that is a major economic concern for the dairy industry. These application notes provide a framework for researchers and drug development professionals to investigate the efficacy of this compound in bovine research models of mastitis.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, as a cephalosporin, targets and binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane. These enzymes are crucial for the synthesis and cross-linking of peptidoglycan, the primary structural component of the bacterial cell wall. By inhibiting the function of PBPs, Cefacetrile disrupts the integrity of the cell wall, particularly in actively dividing bacteria. This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize in vitro and in vivo efficacy data for first-generation cephalosporins against common bovine mastitis pathogens.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentrations (MICs)
| Pathogen | Cephalosporin | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Cephapirin | - | - | [2] |
| Streptococcus agalactiae | Cephalothin | - | - | [3] |
| Streptococcus uberis | Penicillin | 0.125 | 0.25 | [4] |
| Escherichia coli | Cephalexin | - | - | [5] |
Table 2: In Vivo Efficacy - Bacteriological and Clinical Cure Rates
| Study Type | Cephalosporin | Pathogen(s) | Bacteriological Cure Rate (%) | Clinical Cure Rate (%) | Reference |
| Clinical Mastitis | Cephapirin Sodium | Gram-positive bacteria | 68 | - | [6] |
| Clinical Mastitis | Cephapirin Sodium | Gram-negative bacteria | 50 | - | [6] |
| Nonsevere Clinical Mastitis | Cephapirin Sodium | Various | 68 | 88 | [7] |
| Chronic S. aureus Mastitis | Cephapirin Sodium | Staphylococcus aureus | 25.8 | - | [8] |
Note: Cure rates can vary significantly based on the study design, mastitis severity, and causative pathogen.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing - MIC Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bovine mastitis pathogens.
Caption: Workflow for MIC determination.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates from bovine mastitis cases (e.g., Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Bacterial Isolate Preparation:
-
Culture the bacterial isolate on an appropriate agar medium overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vivo Efficacy Study in a Bovine Mastitis Model
This protocol describes a randomized controlled clinical trial to evaluate the efficacy of an intramammary infusion of this compound for the treatment of clinical mastitis in lactating dairy cows.
Caption: Workflow for an in vivo efficacy study.
Study Design:
-
Animals: Lactating dairy cows with a diagnosis of non-severe clinical mastitis in a single quarter.
-
Inclusion Criteria: Visible signs of mild to moderate inflammation in the udder and/or abnormal milk, with a positive culture for a mastitis pathogen.
-
Exclusion Criteria: Severe systemic illness, previous treatment with antibiotics within a specified timeframe.
-
Randomization: Cows are randomly allocated to either a treatment group (this compound) or a control group (placebo or a registered intramammary antibiotic).
Procedure:
-
Diagnosis and Enrollment:
-
Identify cows with clinical mastitis based on udder examination and milk appearance.
-
Aseptically collect a pre-treatment milk sample from the affected quarter for bacteriological culture and Somatic Cell Count (SCC).
-
-
Treatment Administration:
-
Following complete milking of the affected quarter, administer the assigned intramammary infusion (this compound or control) into the teat canal.
-
The dosing regimen (e.g., frequency and duration of treatment) should be clearly defined. A common regimen for similar antibiotics is a 200 mg infusion repeated every 12 hours for two doses.[9]
-
-
Post-Treatment Evaluation:
-
Collect post-treatment milk samples from the treated quarter at predefined intervals (e.g., 14 and 21 days after the last treatment) for bacteriological analysis.
-
Monitor the cow for clinical signs of mastitis daily for a specified period.
-
-
Outcome Assessment:
-
Bacteriological Cure: Defined as the absence of the initial pathogen in both post-treatment milk samples.
-
Clinical Cure: Defined as the return of the milk and udder to a normal appearance.
-
Logical Relationships in Mastitis Treatment and Research
The decision-making process for treating bovine mastitis and the logical flow of research to evaluate new treatments involve several interconnected factors.
Caption: Logical flow in mastitis treatment and research.
References
- 1. Comparative in vitro activity of three cephalosporins against Staphylococcus aureus isolated from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. redalyc.org [redalyc.org]
- 4. Factors affecting cure when treating bovine clinical mastitis with cephalosporin-based intramammary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial susceptibility of Escherichia coli isolates from clinical bovine mastitis in Finland and Israel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Drug Efficacy against Mastitis Pathogens-An In Vitro Pilot Study in Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Troubleshooting & Optimization
Technical Support Center: Cefacetrile Sodium Degradation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cefacetrile sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What are the primary factors that influence the degradation of this compound in an aqueous solution?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Like other cephalosporins, the β-lactam ring in Cefacetrile is susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[3][4] Elevated temperatures accelerate the rate of degradation reactions, while exposure to UV light can lead to photolytic degradation.[5][6] The presence of oxidizing agents can also contribute to its degradation.
2. What is the optimal pH range for the stability of this compound solutions?
While specific data for this compound is not extensively available, analogous cephalosporins exhibit maximum stability in the pH range of 4 to 6.[7][8] In highly acidic or alkaline solutions, the degradation rate increases significantly due to acid- and base-catalyzed hydrolysis of the β-lactam ring.[4]
3. What are the expected degradation products of this compound?
The primary degradation pathway for this compound, like other cephalosporins, involves the cleavage of the β-lactam ring.[4] Depending on the conditions, other degradation products may arise from the hydrolysis of the acetoxymethyl group at the C-3 position.[3] In forced degradation studies of similar cephalosporins, various degradation products have been identified and characterized using techniques like HPLC and LC-MS.[7][9]
4. How can I monitor the degradation of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound.[10][11][12] A validated HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.[13]
5. Are there any specific storage recommendations for this compound solutions to minimize degradation?
To minimize degradation, this compound solutions should be prepared fresh and used promptly. If storage is necessary, solutions should be kept at a controlled pH within the optimal stability range (ideally pH 4-6), protected from light, and stored at refrigerated temperatures (2-8 °C).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments involving this compound in aqueous solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of this compound potency in solution. | - Inappropriate pH: The solution pH may be too acidic or too alkaline, accelerating hydrolysis. - High Temperature: The solution is being stored or used at an elevated temperature. - Light Exposure: The solution is not protected from light, leading to photodecomposition. | - Verify and adjust pH: Ensure the pH of your aqueous solution is within the optimal range of 4-6. Use appropriate buffers to maintain a stable pH. - Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) and minimize exposure to high temperatures during experiments. - Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light. |
| Inconsistent results in degradation kinetic studies. | - Fluctuating Temperature: Inconsistent temperature control during the experiment. - pH Shift: The pH of the solution is changing over the course of the experiment. - Inadequate Mixing: The sample is not homogenous, leading to variable concentrations. | - Use a calibrated, temperature-controlled environment: Employ a water bath or incubator with precise temperature control. - Use of Buffers: Utilize appropriate buffer systems to maintain a constant pH throughout the study. - Ensure Homogeneity: Thoroughly mix solutions before sampling. |
| Appearance of unexpected peaks in HPLC chromatograms. | - Formation of secondary degradation products: Over-stressing the sample can lead to the formation of further degradation products.[6] - Interaction with excipients or container: Components of the formulation or the storage container may be reacting with this compound. - Contamination: The sample may be contaminated with other substances. | - Optimize stress conditions: Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time) to target a degradation of 5-20%.[2] - Conduct compatibility studies: Evaluate the compatibility of this compound with all formulation components and the container material. - Ensure proper handling and clean equipment: Follow good laboratory practices to prevent contamination. |
| Poor separation of this compound from its degradation products in HPLC. | - Suboptimal HPLC method: The mobile phase, column, or other chromatographic parameters are not suitable for resolving the parent drug from its degradants. | - Method Development and Validation: Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, flow rate, and column type to achieve adequate separation.[13] |
Quantitative Data Presentation
The following tables provide representative quantitative data on the degradation of a typical cephalosporin, analogous to this compound, under various stress conditions. This data is illustrative and intended to guide experimental design.
Table 1: Effect of pH on the Degradation of a Cephalosporin at 60°C
| pH | Time (hours) | % Degradation (Illustrative) | Major Degradation Product(s) (Illustrative) |
| 1.2 (0.1 N HCl) | 4 | 15.2 | β-lactam ring cleavage product |
| 4.5 (Acetate Buffer) | 24 | 5.8 | Minimal degradation |
| 7.0 (Phosphate Buffer) | 12 | 10.5 | β-lactam ring cleavage product |
| 9.0 (Borate Buffer) | 2 | 20.1 | β-lactam ring cleavage and side-chain hydrolysis products |
Table 2: Effect of Temperature on the Degradation of a Cephalosporin at pH 7.0
| Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| 25 | 48 | 8.3 |
| 40 | 24 | 12.7 |
| 60 | 12 | 10.5 |
| 80 | 4 | 18.9 |
Table 3: Forced Degradation of a Cephalosporin under Various Conditions
| Stress Condition | Duration | % Degradation (Illustrative) |
| 0.1 N HCl | 4 hours at 60°C | 15.2 |
| 0.1 N NaOH | 2 hours at RT | 20.1 |
| 3% H₂O₂ | 24 hours at RT | 11.5 |
| Thermal | 48 hours at 80°C | 18.9 |
| Photolytic (UV light) | 24 hours | 9.8 |
Experimental Protocols
1. Protocol for a Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Materials: this compound reference standard, HPLC grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, appropriate buffers, calibrated analytical balance, pH meter, HPLC system with a UV detector, photostability chamber, and a temperature-controlled oven.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 4 hours). At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2 hours). At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions. At various time points, withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be kept in the dark under the same conditions. At various time points, withdraw samples and analyze by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products.
-
2. Protocol for a Stability-Indicating HPLC Method Validation
This protocol describes the validation of an HPLC method to ensure it is suitable for quantifying this compound in the presence of its degradation products.[13]
-
Objective: To validate an HPLC method for specificity, linearity, accuracy, precision, and robustness.
-
Procedure:
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve the this compound peak from all degradation product peaks and any excipients. Peak purity analysis should be performed using a photodiode array (PDA) detector.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The RSD should be ≤ 2%.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The results should remain unaffected by small variations in these parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Visualizations
Caption: Major degradation pathways for this compound in aqueous solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Cefacetrile Sodium HPLC Peak Tailing
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cefacetrile sodium. The following question-and-answer format directly addresses common problems and offers detailed, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in HPLC analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is an asymmetry where the peak's trailing edge is broader than its leading edge, resulting in a gradual slope back to the baseline.[1][2] This distortion is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making accurate separation and quantification difficult.[1][2]
-
Inaccurate Quantification: The distorted shape makes it challenging for chromatography software to correctly integrate the peak area, leading to imprecise and unreliable quantitative results.[1][3]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's limit of detection and quantification.[2]
Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for methods requiring high precision.[1]
Q2: I am observing a tailing peak for this compound. What are the most common causes?
A2: Peak tailing for ionizable compounds like this compound, a cephalosporin antibiotic, typically arises from secondary, unwanted interactions between the analyte and the stationary phase, or from issues within the HPLC system itself.[2][3] The most common causes include:
-
Silanol Interactions: Strong secondary ionic interactions between this compound and ionized residual silanol groups on the silica-based column packing.[3][4]
-
Inappropriate Mobile Phase pH: The mobile phase pH is close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms.[1][4]
-
Insufficient Buffer Concentration: The buffer is too weak to maintain a consistent pH across the column.[1][3]
-
Column Issues: Degradation of the column, contamination from sample matrix, or the formation of a void at the column inlet.[1][3]
-
Sample Overload: The concentration of the injected sample is too high, saturating the stationary phase.[5][6]
-
Extra-Column Effects: Excessive volume from tubing or poor connections leading to band broadening.[4][5]
The diagram below outlines a logical workflow to diagnose the root cause of peak tailing.
Caption: A logical workflow for troubleshooting this compound HPLC peak tailing.
Q3: How can I mitigate peak tailing caused by silanol interactions?
A3: Silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of tailing for compounds with basic functional groups.[3] At a mid-range pH, these groups can deprotonate to the anionic form (Si-O⁻), which then strongly interacts with protonated basic analytes, causing a secondary retention mechanism that leads to tailing.[2][4]
The diagram below illustrates this unwanted interaction.
Caption: Secondary ionic interaction between an analyte and an ionized silanol group.
To minimize these interactions, consider the following strategies:
-
Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an appropriate buffer. At low pH, the silanol groups are protonated (Si-OH) and thus neutral, which prevents the strong ionic interaction.[1]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help "mask" the residual silanol groups, reducing the analyte's ability to interact with them.[3][7]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where most residual silanol groups are chemically deactivated with a less polar functional group. Using these columns significantly reduces the potential for secondary interactions.[3][4]
The following table summarizes the expected effect of mobile phase adjustments on peak shape.
| Mobile Phase Condition | Buffer System (Example) | Expected Tailing Factor (Tf) | Rationale |
| Low pH (2.5 - 3.5) | Phosphate or Formate Buffer | 1.0 - 1.3 (Good) | Silanol groups are protonated and neutral, minimizing secondary ionic interactions.[1][2] |
| Mid pH (4.5 - 6.5) | Acetate or Phosphate Buffer | > 1.5 (Significant Tailing) | A significant portion of silanol groups are ionized, leading to strong secondary interactions with the analyte.[4] |
| Low Buffer Strength (<10 mM) | Any | > 1.5 (Potential Tailing) | Insufficient buffering capacity can cause localized pH shifts on the column, leading to inconsistent ionization.[1][7] |
| High Buffer Strength (25-50 mM) | Any | 1.1 - 1.4 (Improved) | Helps maintain a consistent pH environment and can mask active silanol sites.[3] |
Q4: My column might be contaminated or have a void. What are the recommended procedures?
A4: Column performance degrades over time due to contamination or physical changes in the packed bed. If tailing appears suddenly or worsens over time, the column is a likely culprit.[1]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[6]
-
Column Void: A void or channel can form in the packing material at the column inlet, often due to pressure shocks or dissolution of the silica bed under high pH conditions. This disrupts the flow path, causing peak distortion for all analytes.[3][7]
Follow these experimental protocols to address column issues.
Experimental Protocol 1: Reversed-Phase Column Flushing
This procedure uses a series of solvents to remove contaminants. Flush the column with 20 column volumes of each solvent. If your system has a seal that is not compatible with any of these solvents, skip that step.
-
Disconnect the column from the detector to avoid flushing contaminants into it.
-
Buffer Wash: Flush with your mobile phase without the buffer salt (e.g., Water/Acetonitrile) to remove buffer precipitates.
-
Aqueous Wash: Flush with 100% HPLC-grade water.
-
Polar Contaminant Removal: Flush with 100% Isopropanol (IPA).
-
Non-Polar Contaminant Removal: Flush with 100% Tetrahydrofuran (THF), followed by 100% Methylene Chloride (use with caution, ensure system compatibility).
-
Return to Operating Conditions: Flush again with IPA and then re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.
Experimental Protocol 2: Diagnosing a Column Void
-
Confirm System Performance: First, confirm the HPLC system is working correctly by running a standard on a new, trusted column. If peak shape is good, the problem is likely with the suspect column.
-
Disconnect and Inspect: Carefully disconnect the suspect column from the instrument. Look at the inlet end of the column bed through the frit. A void may be visible as a white or discolored area or a clear gap between the frit and the packing material.
-
Column Reversal and Flushing: If a void is suspected at the inlet, reversing the column and flushing with a strong solvent can sometimes help remove particulate matter blocking the inlet frit.[3] However, this is often a temporary fix, and column replacement is the most reliable solution.[1][3]
Q5: What if all the peaks in my chromatogram are tailing?
A5: If every peak in the chromatogram exhibits tailing, the issue is likely systemic and occurring before the separation begins.[7] The most common cause is a problem at the head of the column or in the pre-column flow path.
-
Partially Blocked Inlet Frit: Debris from pump seals, injector rotors, or unfiltered samples can clog the inlet frit of the column.[7] This disrupts the uniform flow of the sample onto the column bed, distorting all peaks equally.
-
Extra-Column Volume: While this typically causes symmetrical band broadening, severe cases due to poorly made connections or excessively long/wide tubing between the injector and the column can contribute to tailing.[5][6]
To resolve this, first try backflushing the column to dislodge particulates from the frit.[7] If this fails, replacing the column is the next step. If a new column also shows tailing, inspect all tubing and connections between the autosampler and the column for blockages or dead volumes.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Optimizing Cefacetrile sodium stability for long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of Cefacetrile sodium in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO or sterile water.[1][2] For optimal stability, these solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q3: What are the primary factors that affect the stability of this compound in solution?
A3: The stability of this compound, like other cephalosporins, is primarily affected by pH, temperature, and exposure to light.[3] The main degradation pathway is the hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity.[3]
Q4: What is the optimal pH range for this compound solutions?
Q5: My this compound solution has developed a yellow tint. Is it still usable?
A5: A color change to yellow can indicate degradation of the this compound.[1] It is highly recommended to prepare a fresh solution to ensure the potency and reliability of your experimental results.
Quantitative Stability Data
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Stability of this compound Powder
| Storage Temperature | Recommended Storage Duration |
| 4°C | Up to 2 years[1] |
| -20°C | Up to 3 years[1] |
Table 2: Stability of this compound in Solution
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month[1][3] |
| -80°C | Up to 6 months[1][3] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antibacterial activity in my assay.
-
Possible Cause: Degradation of this compound in the working solution or experimental medium.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution just before use.
-
pH and Temperature Control: Ensure the pH of your experimental medium is within the optimal range for Cefacetrile stability (ideally pH 4-7). Also, minimize the exposure of the antibiotic to elevated temperatures.
-
Stability in Media: If your experiment runs for an extended period, consider the stability of this compound in your specific culture medium at the incubation temperature. It may be necessary to replenish the medium with fresh this compound at regular intervals.
-
Issue 2: Precipitation is observed in my this compound stock solution upon thawing.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at lower temperatures.
-
Solution:
-
Gentle Warming and Vortexing: Try gently warming the solution to room temperature and vortexing to redissolve the precipitate.
-
Solvent Choice: Ensure you are using a suitable solvent. DMSO is a common choice for preparing high-concentration stock solutions.[1][5]
-
Lower Concentration: If precipitation persists, consider preparing the stock solution at a slightly lower concentration.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
-
Materials:
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 3.61 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3]
-
Protocol 2: Stability-Indicating HPLC Method for this compound (General Protocol)
This protocol is a general guideline based on methods used for other cephalosporins and should be optimized and validated for your specific experimental setup.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5) and acetonitrile. The exact ratio should be optimized to achieve good separation of this compound from its degradation products (a common starting point is 85:15 v/v buffer:acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of 254 nm.
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Forced Degradation Study (to generate degradation products for method validation):
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 2-4 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 4-6 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Analysis:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Inject the standard solution and the samples from the forced degradation study into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and ensure they are well-resolved from the parent this compound peak.
-
The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to confirm that no degradation products are co-eluting.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 23239-41-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 23239-41-0: Cephacetrile sodium | CymitQuimica [cymitquimica.com]
- 5. Cefacetrile | Antibiotic | TargetMol [targetmol.com]
- 6. This compound | CAS 23239-41-0 | LGC Standards [lgcstandards.com]
- 7. Cephacetrile Sodium | C13H12N3NaO6S | CID 23668837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cefacetrile Sodium Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Cefacetrile sodium bioassays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound bioassay and what is it used for?
A1: A this compound bioassay is a microbiological method used to determine the potency or concentration of this compound in a sample. This assay relies on the principle of measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The extent of growth inhibition is proportional to the concentration of this compound present. These assays are crucial in pharmaceutical quality control, drug stability studies, and pharmacokinetic analyses. Cefacetrile is a first-generation cephalosporin antibiotic effective against many Gram-positive and some Gram-negative bacteria.
Q2: Which microorganisms are typically used for this compound bioassays?
Q3: What are the common sources of interference in this compound bioassays?
A3: Interference in bioassays can stem from various sources, broadly categorized as matrix effects, cross-reactivity, and chemical interference.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue homogenates) can either inhibit or enhance the growth of the test microorganism, or they can interact with this compound, altering its diffusion and activity. Common interfering substances in biological matrices include proteins, lipids, salts, and endogenous compounds.
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Cross-Reactivity: Other structurally related antibiotics, particularly other β-lactams, present in the sample can also inhibit the test microorganism, leading to an overestimation of this compound's potency.
-
Chemical Interference: The presence of compounds that alter the pH of the medium or degradation products of this compound can affect the growth of the test organism and the stability of the antibiotic.
Troubleshooting Guides
Issue 1: Inconsistent or No Zones of Inhibition
| Possible Cause | Troubleshooting Steps |
| Incorrect Test Organism | Verify the identity and susceptibility of the test microorganism. Ensure the culture is pure and in the correct growth phase. |
| Improper Inoculum Density | Optimize the inoculum concentration. A lawn that is too dense can mask inhibition zones, while a sparse lawn can lead to uneven growth. |
| Agar Medium Issues | Ensure the agar medium has the correct composition, pH, and depth. The pH should be optimal for both microbial growth and antibiotic activity. |
| Inactive this compound Standard | Use a fresh, properly stored, and certified reference standard. This compound can degrade if not stored correctly. |
| Incorrect Incubation Conditions | Verify the incubation temperature and time are appropriate for the test organism. |
Issue 2: Irregular or Poorly Defined Inhibition Zones
| Possible Cause | Troubleshooting Steps |
| Uneven Inoculum Spreading | Ensure the inoculum is spread evenly across the agar surface to create a uniform lawn of growth. |
| Moisture on Agar Surface | Dry the agar plates before inoculation to prevent the inoculum from running, which can lead to irregularly shaped zones. |
| Issues with Sample Application | If using the cylinder-plate method, ensure the cylinders are placed firmly on the agar surface to prevent leakage. For disc diffusion, ensure discs are firmly pressed onto the agar. |
| Particulate Matter in the Sample | Centrifuge or filter the sample to remove any particulate matter that could interfere with the diffusion of the antibiotic. |
Issue 3: Suspected Matrix Effects
| Possible Cause | Troubleshooting Steps |
| Interfering Substances in the Sample Matrix | Sample Dilution: Dilute the sample with a suitable buffer to reduce the concentration of interfering substances. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering components. Matrix-Matched Standards: Prepare standard curves in the same matrix as the samples to compensate for consistent matrix effects. |
| pH of the Sample | Adjust the pH of the sample to match that of the assay medium before application. |
The following diagram illustrates a general workflow for troubleshooting suspected matrix effects:
Caption: Troubleshooting workflow for addressing matrix effects.
Issue 4: Suspected Cross-Reactivity
| Possible Cause | Troubleshooting Steps |
| Presence of Other β-Lactam Antibiotics | Chromatographic Separation: Use a chromatographic method (e.g., HPLC) to separate this compound from other antibiotics before the bioassay. Selective Inactivation: If the interfering antibiotic is known, it may be possible to selectively inactivate it using a specific β-lactamase, provided it does not affect this compound. |
The logical relationship for considering cross-reactivity is outlined below:
Caption: Decision process for handling potential cross-reactivity.
Experimental Protocols
General Protocol for this compound Cylinder-Plate Bioassay
Disclaimer: This is a general protocol based on standard microbiological assay procedures for cephalosporins. Optimization will be required for specific laboratory conditions and sample types.
-
Preparation of Media:
-
Prepare a suitable agar medium (e.g., Seed Agar) and a base layer agar. Sterilize by autoclaving.
-
The pH of the medium should be adjusted to 6.5-6.6 after sterilization.
-
-
Preparation of Test Organism Inoculum:
-
Use a susceptible strain of Staphylococcus aureus.
-
Culture the organism on an agar slant and incubate for 16-24 hours at 32-37°C.
-
Harvest the bacterial growth with sterile saline and dilute to a standardized turbidity.
-
-
Preparation of Assay Plates:
-
Pour a base layer of sterile agar into Petri dishes and allow it to solidify.
-
Seed the top layer of agar with the prepared inoculum at a temperature of 48-51°C and pour it over the base layer.
-
Allow the seeded agar to solidify completely.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Create a series of standard dilutions from the stock solution to generate a standard curve.
-
Prepare sample solutions to have an expected concentration within the range of the standard curve.
-
-
Assay Procedure:
-
Place sterile stainless-steel cylinders on the surface of the solidified agar.
-
Carefully fill the cylinders with the standard and sample solutions.
-
Incubate the plates at 32-37°C for 16-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the standard concentrations against the zone diameters.
-
Determine the concentration of this compound in the samples by interpolating their zone diameters on the standard curve.
-
The experimental workflow can be visualized as follows:
Caption: General workflow for a cylinder-plate bioassay.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on typical findings for first-generation cephalosporins, as specific quantitative data for this compound interference was not available in the reviewed literature.
Table 1: Illustrative Impact of Matrix Effects on this compound Recovery
| Sample Matrix | Dilution Factor | Apparent Recovery (%) | Potential Interferents |
| Human Plasma | 1:1 | 75% | Proteins, lipids |
| Human Plasma | 1:10 | 98% | Reduced concentration of interferents |
| Bovine Milk | 1:1 | 60% | High protein and fat content |
| Bovine Milk | 1:5 | 95% | Dilution mitigates interference |
| Urine | 1:1 | 115% (Enhancement) | High salt concentration, variable pH |
| Urine | 1:20 | 102% | Normalization of matrix composition |
Table 2: Illustrative Cross-Reactivity of Structurally Related β-Lactams
| Potential Interferent | Structural Similarity to Cefacetrile | Apparent Increase in Potency (%) |
| Cephalothin | Similar R1 side chain | 15-25% |
| Cefazolin | Different R1 and R2 side chains | < 5% |
| Penicillin G | Different core structure and side chains | < 2% |
| Amoxicillin | Different core structure, similar R1 side chain to some cephalosporins | 5-10% |
Note: The degree of cross-reactivity is highly dependent on the specific test organism and assay conditions.
Cefacetrile Sodium in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cefacetrile sodium in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Solubility in DMSO
This guide addresses common issues encountered when dissolving this compound in DMSO.
Issue 1: this compound is not dissolving or is only slightly soluble in DMSO.
-
Possible Cause 1: Suboptimal DMSO Quality. The hygroscopic nature of DMSO can significantly affect its solvating power. Absorbed water will reduce its effectiveness in dissolving this compound.
-
Solution: Always use fresh, newly opened, anhydrous, high-purity DMSO for the preparation of stock solutions[1]. Avoid using DMSO from a bottle that has been opened multiple times over a long period.
-
-
Possible Cause 2: Insufficient Sonication. Cefacetrile may require mechanical energy to fully dissolve in DMSO.
-
Solution: After adding this compound to DMSO, sonicate the solution in an ultrasonic bath[1]. Monitor the solution for clarity.
-
-
Possible Cause 3: Compound has Precipitated Out of Solution. This can occur if the solution has been stored improperly or has undergone multiple freeze-thaw cycles.
Issue 2: The this compound/DMSO stock solution precipitates when diluted in aqueous media (e.g., cell culture medium or PBS).
-
Possible Cause 1: Rapid Change in Solvent Polarity. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the compound to crash out of solution due to the sudden decrease in solubility. This is a common issue for many compounds dissolved in DMSO[3][4].
-
Solution: Perform a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous media, first dilute the stock solution in a smaller volume of the media, and then add this intermediate dilution to the final volume.
-
-
Possible Cause 2: Final DMSO Concentration is Too Low to Maintain Solubility. While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a certain amount may be necessary to keep the compound in solution[2].
-
Solution: If precipitation occurs at your desired final concentration, you may need to optimize the final DMSO concentration. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent[2].
-
-
Possible Cause 3: Interaction with Components in the Aqueous Medium. Salts or other components in the culture medium or buffer could potentially interact with this compound, leading to precipitation[3].
-
Solution: If possible, try dissolving the compound in a simpler aqueous solution first (e.g., sterile water or saline) before adding it to the more complex medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is described as having slight solubility in DMSO[5]. For the related compound Cefacetrile, the solubility in DMSO is approximately 7 mg/mL (20.63 mM), which may require sonication to achieve[1]. The solubility of this compound is expected to be in a similar range.
Q2: How should I prepare a this compound stock solution in DMSO?
A2: It is recommended to use fresh, anhydrous DMSO. Add the appropriate amount of DMSO to your weighed this compound to achieve the desired concentration. Use ultrasonication to aid dissolution[1].
Q3: How should I store my this compound/DMSO stock solution?
A3: Once prepared, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Q4: My this compound/DMSO solution appears to have a precipitate after storage. What should I do?
A4: You can try to gently warm the solution and sonicate it to redissolve the compound. However, if the precipitate does not dissolve, it is advisable to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A5: To avoid toxicity to most cell lines, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%[2]. However, the tolerance can be cell-line dependent, so it is always best to run a vehicle control with the same DMSO concentration as your experimental samples.
Quantitative Data
The following table summarizes the available solubility data for Cefacetrile, which can be used as a proxy for this compound.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| Cefacetrile | DMSO | 7 mg/mL | 20.63 mM | Ultrasonic treatment is needed. Hygroscopic DMSO can significantly impact solubility[1]. |
| This compound | DMSO | Slightly soluble | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 361.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 3.61 mg of this compound on a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 30 seconds to mix.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Cefacetrile Sodium Recovery from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Cefacetrile sodium from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most common methods for extracting this compound from tissue samples are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1] Protein precipitation is a quick method using agents like acetonitrile or trichloroacetic acid (TCA) to remove proteins.[1] SPE offers better selectivity and removal of interfering substances compared to protein precipitation.[1] LLE is a classic technique that separates compounds based on their solubility in two immiscible liquids.[1]
Q2: What are the critical first steps in handling tissue samples to ensure accurate this compound analysis?
A2: Proper handling and storage are crucial to prevent the degradation of this compound. Immediately after collection, tissue samples should be placed on ice to slow down enzymatic activity. For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended to maintain stability. It is also important to avoid repeated freeze-thaw cycles.[1]
Q3: Which analytical techniques are typically used for the quantification of this compound after extraction?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of cephalosporins like this compound.[2][3] Often, HPLC is coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[3][4]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects can be minimized by using an effective sample clean-up method like Solid-Phase Extraction (SPE), which is more selective than protein precipitation.[1] Additionally, employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound can compensate for matrix effects and variations in extraction recovery, leading to more accurate results.[4]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Possible Cause | Suggestion |
| Incomplete tissue homogenization | Ensure the tissue is thoroughly homogenized to achieve a uniform distribution of the analyte. Use a mechanical homogenizer with an appropriate buffer (e.g., phosphate buffer).[1] |
| Degradation of this compound | Handle samples on ice and avoid repeated freeze-thaw cycles. Ensure long-term storage is at -80°C.[1] |
| Inefficient protein precipitation | When using acetonitrile, ensure a sufficient volume is used (e.g., 2 mL of cold acetonitrile for 1 mL of homogenate) and vortex vigorously.[1] For TCA precipitation, allow for a 10-15 minute incubation on ice after vortexing.[1] |
| Suboptimal SPE procedure | Ensure the SPE cartridge is properly conditioned before loading the sample. Optimize the washing and elution steps; a wash with 5% methanol in water can remove polar interferences, and elution with methanol is typically effective.[1] |
| Inefficient liquid-liquid extraction | Ensure the pH of the aqueous phase is optimized for the extraction of this compound into the organic solvent. Vigorous mixing is required to maximize partitioning. |
Issue 2: High Variability in Results
| Possible Cause | Suggestion |
| Inconsistent sample handling | Standardize the entire sample handling and preparation procedure, from collection to extraction. |
| Precipitation issues | Ensure complete protein precipitation by optimizing the precipitating agent volume and incubation time. Centrifuge at a sufficient speed and temperature (e.g., 10,000 x g at 4°C) to obtain a clear supernatant.[1] |
| SPE cartridge variability | Use high-quality SPE cartridges from a reliable supplier. Ensure consistent flow rates during sample loading, washing, and elution. |
| Inaccurate pipetting | Calibrate and use precision pipettes for all liquid handling steps, especially for the addition of internal standards and reagents. |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
Homogenization: Homogenize 1 gram of tissue with 3 mL of cold phosphate buffer (0.1 M, pH 7.4).[1]
-
Precipitation: To 1 mL of the tissue homogenate, add 2 mL of cold acetonitrile.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant containing this compound.[1]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Homogenize 1 gram of tissue with 4 mL of 1% formic acid in acetonitrile. Centrifuge at 5000 x g for 10 minutes and collect the supernatant.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound from the cartridge with 5 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[1]
Protocol 3: HPLC Method for Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and 0.04 M potassium dihydrogen orthophosphate buffer (pH 6.0) in a 7:93 (v/v) ratio.[5]
-
Flow Rate: 1.3 mL/min.[5]
-
Detection: UV detection at 240 nm.[5]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Quantitative Data Summary
Table 1: Typical Recovery Rates for Cephalosporins using Different Extraction Methods
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Milk | Various Cephalosporins | 56 - 93 | [6] |
| MIP-SPE | Milk | Cephalexin, Cefadroxil, Cephapirin | > 60 | [7] |
| TLC | Milk | Cefacetrile | 97.66 | [8] |
Note: These values are illustrative and can vary based on the specific tissue type, experimental conditions, and analytical instrumentation.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound from tissue samples.
Caption: Troubleshooting logic for addressing low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. benchchem.com [benchchem.com]
- 5. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Stability of Cefacetrile Sodium in Buffer Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-dependent stability of Cefacetrile sodium in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the β-lactam ring. This reaction leads to the loss of antibacterial activity. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: What is the optimal pH range for the stability of this compound in buffer solutions?
A2: While specific kinetic data for this compound is not extensively available in public literature, studies on structurally similar cephalosporins indicate that maximum stability is generally achieved in the slightly acidic to neutral pH range, typically between pH 4 and 6.5[1][2]. Both strongly acidic and alkaline conditions can catalyze the degradation of the β-lactam ring[3].
Q3: Which buffer systems are commonly used for studying the stability of cephalosporins like this compound?
A3: Common buffer systems for pharmaceutical stability studies in the optimal pH range for cephalosporins include acetate, citrate, and phosphate buffers. The choice of buffer can sometimes influence the degradation rate, a phenomenon known as buffer catalysis[4][5]. Therefore, it is crucial to select and report the buffer system used in any stability study.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method is required to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. A validated stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Q5: What are the typical stress conditions for forced degradation studies of this compound?
A5: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. Typical stress conditions for this compound would include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature.
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Exposure to UV and/or fluorescent light.
-
Thermal Degradation: Heating the solid drug or a solution at elevated temperatures.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound observed even at neutral pH. | Incorrect pH of the buffer solution. Buffer catalysis. High storage temperature. Contamination of the solution. | Verify the pH of the buffer with a calibrated pH meter. Consider using a different buffer system (e.g., switch from phosphate to citrate). Store solutions at refrigerated temperatures (2-8°C) and protect from light. Ensure all glassware is clean and use high-purity water and reagents. |
| Inconsistent or non-reproducible stability data. | Inaccurate preparation of buffer or drug solutions. Fluctuation in storage conditions (temperature, light exposure). Issues with the analytical method. | Ensure accurate weighing and volumetric measurements. Use calibrated equipment. Store all samples under identical and controlled conditions. Validate the HPLC method for precision, accuracy, and linearity. |
| Poor separation between this compound and its degradation peaks in HPLC. | The analytical method is not stability-indicating. Inappropriate mobile phase composition or column. | Develop and validate a stability-indicating HPLC method. Optimize the mobile phase (e.g., adjust pH, organic modifier ratio, or use a gradient elution). Screen different HPLC columns (e.g., C18, C8) with varying selectivities. |
| Precipitation observed in the buffer solution upon addition of this compound. | The concentration of this compound exceeds its solubility in the chosen buffer at that specific pH. The buffer components are interacting with the drug molecule. | Determine the solubility of this compound in the buffer at the desired pH before preparing high-concentration stock solutions. Consider adjusting the pH or using a co-solvent if compatible with the experimental design. |
Section 3: Data Presentation
While specific quantitative stability data for this compound is limited in the available literature, the following tables provide an illustrative example of how to present such data based on the general behavior of cephalosporins. Researchers should generate their own data for this compound following the provided experimental protocols.
Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C
| Buffer System (0.1 M) | pH | Apparent First-Order Rate Constant (k) (day⁻¹) (Hypothetical) | Half-life (t½) (days) (Hypothetical) |
| Hydrochloric Acid | 2.0 | 0.231 | 3.0 |
| Acetate Buffer | 4.0 | 0.046 | 15.0 |
| Citrate Buffer | 5.0 | 0.023 | 30.0 |
| Phosphate Buffer | 6.0 | 0.035 | 19.8 |
| Phosphate Buffer | 7.0 | 0.092 | 7.5 |
| Phosphate Buffer | 8.0 | 0.462 | 1.5 |
| Sodium Hydroxide | 10.0 | 2.303 | 0.3 |
Table 2: Illustrative Influence of Buffer System on this compound Stability at pH 5.0 and 25°C
| Buffer System (0.1 M) | pH | Apparent First-Order Rate Constant (k) (day⁻¹) (Hypothetical) | Half-life (t½) (days) (Hypothetical) |
| Acetate Buffer | 5.0 | 0.025 | 27.7 |
| Citrate Buffer | 5.0 | 0.023 | 30.0 |
Section 4: Experimental Protocols
Preparation of Buffer Solutions (0.1 M)
-
Acetate Buffer (pH 4.0): Dissolve 5.76 mL of glacial acetic acid in 900 mL of purified water. Adjust the pH to 4.0 with a 1 M sodium hydroxide solution and make up the volume to 1000 mL with purified water.
-
Citrate Buffer (pH 5.0): Dissolve 21.01 g of citric acid monohydrate in 800 mL of purified water. Adjust the pH to 5.0 with a 1 M sodium hydroxide solution and make up the volume to 1000 mL with purified water.
-
Phosphate Buffer (pH 6.0, 7.0, 8.0): Prepare stock solutions of 0.1 M monobasic sodium phosphate (NaH₂PO₄) and 0.1 M dibasic sodium phosphate (Na₂HPO₄).
-
For pH 6.0, mix approximately 87.7 mL of the monobasic solution with 12.3 mL of the dibasic solution and adjust the final pH if necessary.
-
For pH 7.0, mix approximately 39 mL of the monobasic solution with 61 mL of the dibasic solution and adjust the final pH if necessary.
-
For pH 8.0, mix approximately 5.3 mL of the monobasic solution with 94.7 mL of the dibasic solution and adjust the final pH if necessary.
-
Protocol for a pH-Stability Study
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 5, 6, 7, 8, and 10).
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water) to prepare a concentrated stock solution.
-
Incubation: Add a known volume of the this compound stock solution to each buffer solution in separate, sealed containers to achieve the desired final concentration (e.g., 100 µg/mL).
-
Storage: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of intact this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the linear regression line will be the negative of the apparent first-order degradation rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Section 5: Visualizations
Caption: Workflow for a pH-dependent stability study of this compound.
Caption: Troubleshooting logic for inconsistent stability results.
References
- 1. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic oxymoron: concentration-dependent first-order rate constants for hydrolysis of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefacetrile Sodium LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Cefacetrile sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In complex biological matrices like plasma, milk, or tissue, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects.[1][5]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, inconsistent reproducibility and accuracy are hallmark signs of uncompensated matrix effects.[3] Because the composition of biological samples can vary between individuals or sources, the extent of ion suppression or enhancement can differ from sample to sample, leading to high variability in your results.[5] It is crucial to assess and mitigate matrix effects during method development and validation.[6]
Q3: What is the most effective way to compensate for matrix effects in this compound analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as Cefacetrile-13C3, is considered the gold standard for mitigating matrix effects.[7][8] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[7][8] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[8]
Q4: Are there alternative internal standards if a stable isotope-labeled version of Cefacetrile is unavailable?
A4: While a SIL-IS is ideal, other structurally similar compounds (analog internal standards) can be used. However, it is important to validate their effectiveness, as they may not perfectly mimic the chromatographic and ionization behavior of Cefacetrile, and therefore may not fully compensate for matrix effects.
Q5: How can I evaluate the presence and extent of matrix effects in my assay?
A5: The post-extraction spike method is a common technique to quantify matrix effects.[5] This involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity or complete signal loss for this compound | Severe Ion Suppression: Co-eluting matrix components are significantly hindering the ionization of Cefacetrile. | 1. Improve Sample Preparation: Implement more rigorous cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9][10] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of Cefacetrile from matrix components.[11] 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like Cefacetrile-13C3 can effectively normalize for signal suppression.[7][8] |
| High variability in results between different samples | Differential Matrix Effects: The composition of the matrix varies between your samples, causing inconsistent ion suppression or enhancement. | 1. Standardize Sample Collection and Handling: Ensure uniformity in how samples are collected, processed, and stored. 2. Employ a Robust Internal Standard: A SIL-IS is strongly recommended to account for inter-sample variability in matrix effects.[8] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for matrix effects.[4][12] |
| Peak shape distortion for this compound | Matrix-Induced Chromatographic Effects: Co-eluting matrix components can sometimes interact with the analyte on the column, affecting peak shape.[4] | 1. Enhance Sample Cleanup: Utilize advanced sample preparation techniques like mixed-mode SPE to obtain cleaner extracts.[9] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10] |
| Inaccurate quantification despite using an internal standard | Inappropriate Internal Standard: The chosen internal standard may not be co-eluting or responding to matrix effects in the same way as Cefacetrile. | 1. Switch to a Stable Isotope-Labeled Internal Standard: This is the most reliable option for accurate compensation.[7][11] 2. Verify Co-elution: Ensure that the analyte and internal standard have the same retention time under your chromatographic conditions. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
This protocol describes how to quantitatively assess the impact of the sample matrix on the ionization of this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, milk). Spike the this compound analytical standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound analytical standard into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret the Results:
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
The relative standard deviation (RSD) of the MF across different lots of matrix should be <15%.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for sample cleanup, particularly for plasma samples.
Methodology:
-
Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.[8]
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Cefacetrile-13C3).[13]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and is often used for complex matrices like milk.[14]
Methodology:
-
Sample Pre-treatment: Centrifuge the sample (e.g., milk) to separate the fat layer. Use the skimmed portion for extraction.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) sequentially with methanol and then water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.[14]
-
Elution: Elute this compound and the internal standard from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for antibiotic analysis, highlighting the impact of different sample preparation techniques on matrix effects and recovery.
| Analyte Class | Matrix | Sample Preparation | Average Recovery (%) | Matrix Effect (%) | Reference |
| Cephalosporins | Milk | Ultrasound-assisted matrix solid-phase dispersion | 81.7 - 117.9 | Not explicitly quantified, but matrix-matched calibration was used. | [15] |
| Multiclass Veterinary Drugs | Feed | Modified QuPPe with d-SPE (C18) | 70.8 - 118.4 | Compensated by matrix-matched standards. | [16] |
| Multiclass Antibiotics | Milk | Modified QuEChERS with C18 cleanup | 65.1 - 120.1 | Low to medium (<39.9%) | [17] |
| Multiclass Antibiotics | Bovine Liver, Muscle, Milk | QuEChERS | 58 - 123 | Compensated by matrix-matched calibration. | [18] |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for assessing matrix effects via the post-extraction spike method.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Transfer of a Multiclass Method for over 60 Antibiotics in Food from High Resolution to Low Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qcap-egypt.com [qcap-egypt.com]
Validation & Comparative
In Vitro Efficacy Face-Off: Cefacetrile Sodium vs. Cephapirin
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of first-generation cephalosporins, Cefacetrile sodium and Cephapirin have long been subjects of research for their utility against a range of bacterial pathogens. Both antibiotics share a common mechanism of action, inhibiting bacterial cell wall synthesis, which ultimately leads to cell lysis and death.[1][2] This guide provides a detailed comparison of their in vitro efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing work.
Quantitative Comparison of In Vitro Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.[3][4][5][6] The lower the MIC value, the more potent the antibiotic is against a particular pathogen. The following table summarizes the MIC data for this compound and Cephapirin against various bacterial species as reported in the scientific literature.
| Bacterial Species | This compound MIC (µg/mL) | Cephapirin MIC (µg/mL) |
| Staphylococcus aureus | 0.06 - 0.5[7] | 0.25 (MIC90)[8] |
| Coagulase-negative staphylococci | 0.12 (MIC90)[8] | |
| Streptococcus pyogenes (Group A Streptococcus) | <1[9], 0.06 - 0.5[7] | |
| Streptococcus pneumoniae (D. pneumoniae) | 0.06 - 0.5[7] | |
| Streptococcus dysgalactiae | All isolates susceptible | |
| Streptococcus uberis | Most isolates susceptible | |
| Escherichia coli | 4 - 6[7] | 51.0% of isolates susceptible |
| Klebsiella-Enterobacter spp. | 4 - 6[7] | |
| Proteus mirabilis | 8 - 32[7] | |
| Pseudomonas aeruginosa | >500[7] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Direct comparison of MIC values should be done with caution due to potential variations in experimental methodologies across different studies.
Experimental Protocols
The determination of MIC values is a standardized process crucial for evaluating antibiotic efficacy. The primary methods cited in the literature for cephalosporin susceptibility testing are the agar dilution and broth microdilution methods.
Agar Dilution Method
The agar dilution method was utilized to determine the MICs for various mastitis pathogens against cephapirin and its metabolite.[10][11]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, known concentration of the antibiotic.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[8]
Broth Microdilution Method
This method involves the use of microtiter plates and is a common technique for determining MICs.
-
Preparation of Antibiotic Dilutions: Serial dilutions of the antibiotic are prepared in a liquid growth medium in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared in the same growth medium.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with a standardized amount of the bacterial suspension.
-
Incubation: The microtiter plate is incubated to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic in which no visible turbidity (bacterial growth) is observed.[4][12]
Mechanism of Action and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: The signaling pathway illustrating how cephalosporins inhibit bacterial cell wall synthesis.
Concluding Remarks
Both this compound and Cephapirin are effective first-generation cephalosporins with demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria.[2][13][14] The choice between these two antibiotics for research or development purposes will likely depend on the specific pathogens of interest. For instance, the available data suggests Cephapirin has a very low MIC90 against both S. aureus and coagulase-negative staphylococci.[8] Cefacetrile has shown potent activity against streptococcal species and some Gram-negative bacteria like E. coli and Klebsiella.[7] It is imperative for researchers to consider the specific MIC values for their target organisms and to conduct their own susceptibility testing using standardized protocols to ensure the relevance of their findings.
References
- 1. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. idstewardship.com [idstewardship.com]
- 6. litfl.com [litfl.com]
- 7. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Antimicrobial susceptibility testing and tentative epidemiological cut-off values for Lactobacillaceae family species intended for ingestion [frontiersin.org]
- 13. Cephalosporins and Cephamycins Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 14. ldh.la.gov [ldh.la.gov]
A Comparative Guide to an LC-MS/MS Analytical Method for Cefacetrile Sodium
This guide provides a detailed comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cefacetrile sodium against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.
Principle of the Methods
LC-MS/MS: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other components in the sample matrix by the LC system. Subsequently, the mass spectrometer ionizes the analyte molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored for quantification, providing a high degree of certainty in the identification and measurement of the analyte.
HPLC-UV: This method also utilizes liquid chromatography for separation. However, detection is based on the principle that the analyte absorbs ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. While robust and widely used, HPLC-UV can be less selective and sensitive compared to LC-MS/MS, especially in complex biological matrices.[1]
Performance Comparison
The choice between LC-MS/MS and HPLC-UV for Cefacetrile analysis depends on the specific application's requirements. LC-MS/MS is the superior choice for bioanalytical studies requiring high sensitivity and selectivity, while HPLC-UV is a cost-effective and reliable option for quality control of pharmaceutical preparations with higher concentrations of the active pharmaceutical ingredient (API).[1]
Key Differences at a Glance
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation and the presence of a UV chromophore. | High; based on specific precursor and product ion masses. |
| Sensitivity | Generally in the µg/mL to high ng/mL range.[1] | High; typically in the low ng/mL to pg/mL range.[1] |
| Matrix Effects | Less susceptible to ion suppression/enhancement.[1] | Prone to ion suppression or enhancement from matrix components.[1] |
| Cost | Lower initial investment and operational costs.[1] | Higher initial investment and maintenance costs.[1] |
| Expertise | Requires moderate operator skill.[1] | Requires a higher level of operator expertise.[1] |
| Confirmation | Provides retention time and UV spectrum for identification.[1] | Provides retention time and mass spectral data for definitive identification.[1] |
Quantitative Data Summary
The following tables summarize the validation parameters for both an LC-MS/MS and an HPLC-UV method for the analysis of cephalosporin antibiotics. While specific data for this compound is limited in readily available literature, the data presented for other cephalosporins provides a representative comparison of the expected performance of these analytical techniques.
Table 1: LC-MS/MS Method Validation Data for Cephalosporins in Biological Matrices
| Parameter | Cefprozil (cis-isomer) in Human Plasma | Cefprozil (trans-isomer) in Human Plasma | 18 Antibacterial Drugs (including Cephalosporins) in Human Plasma |
| Linearity Range | 0.025–15 µg/mL | 0.014–1.67 µg/mL | Not specified, but correlation coefficients > 0.99 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99[2] |
| Accuracy | 93.1% | 103.0% | 89.1% to 112.4%[2] |
| Precision (Intra- and Inter-day) | < 14.3% | < 14.3% | Intra-day: 1.4% to 9.3%, Inter-day: 2.1% to 7.2%[2] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | 0.014 µg/mL | Not specified for individual compounds |
| Recovery | Not specified | Not specified | 90.1% to 109.2%[2] |
| Matrix Effect | Not specified | Not specified | 93.1% to 105.8%[2] |
| Reference | [3] | [3] | [2] |
Table 2: HPLC-UV Method Validation Data for Cephalosporins
| Parameter | Ceftriaxone Sodium in Pharmaceutical Formulation | Cefuroxime Sodium in Injectables | Ceftriaxone Sodium Residues on Stainless Steel |
| Linearity Range | 8 - 178 µg/mL | Not specified | 1.15-6.92 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9999 | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | 91.12%, 93.8%, 98.7% at three concentration levels[4] |
| Precision (RSD%) | 0.74% (n=6) | Not specified | < 1.5%[4] |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Reference | [5] | [6] | [4] |
Experimental Protocols
LC-MS/MS Method for Cefacetrile in Biological Matrices
This protocol is a representative procedure based on methods for other cephalosporins.
1. Sample Preparation:
-
To 1 mL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of Cefacetrile like Cefacetrile-¹³C₃).[7]
-
Precipitate proteins by adding 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[1]
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
2. Liquid Chromatography:
-
Column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm).[2]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[2]
-
Gradient Elution:
-
0-0.5 min, 10% B
-
0.5-1.2 min, 10%-35% B
-
1.2-3.5 min, 35%-70% B
-
3.5-4.2 min, 70%-90% B
-
4.2-5.2 min, 90% B
-
5.2-5.5 min, 90%-10% B
-
5.5-6.0 min, 10% B[2]
-
-
Column Temperature: 45°C.[2]
-
Injection Volume: 5 µL.[2]
3. Mass Spectrometry:
-
Instrumentation: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Parameters:
-
Capillary Voltage: 3.1 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C[2]
-
-
Gas Flow Rates:
-
Desolvation Gas (Nitrogen): 800 L/h
-
Cone Gas (Nitrogen): 50 L/h[2]
-
-
Collision Gas: Argon.[2]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Cefacetrile would need to be determined through method development.
HPLC-UV Method for this compound in Pharmaceutical Preparations
This protocol is a representative procedure based on methods for other cephalosporins.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound powder for injection in the mobile phase to obtain a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Liquid Chromatography:
-
Column: Hypersil ODS C18 (250 × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.6) and acetonitrile (e.g., 95:5 v/v).[1]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Column Temperature: 50°C.[4]
-
Injection Volume: 20 µL.[4]
Visualizations
Caption: Experimental workflow for Cefacetrile analysis by LC-MS/MS.
Caption: Logical flow of analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Analytical Method and its Validation to Determine Ceftriaxone Sodium by RP-HPLC [inis.iaea.org]
- 6. Comparison of HPLC and UV spectrophotometric methods for the determination of cefuroxime sodium in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Cefacetrile Sodium and Cefazolin for Researchers and Drug Development Professionals
An in-depth review of two first-generation cephalosporins, this guide provides a comparative analysis of Cefacetrile sodium and Cefazolin. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antibacterial activity, pharmacokinetic profiles, and safety data to inform research and development decisions.
Both this compound and Cefazolin are first-generation cephalosporin antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] They achieve this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall structure leads to bacterial cell lysis and death. While sharing a common mechanism, their distinct chemical structures lead to differences in their antibacterial spectrum, pharmacokinetic properties, and clinical applications.
In Vitro Antibacterial Activity: A Head-to-Head Comparison
The in vitro efficacy of this compound and Cefazolin has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.
A study directly comparing the two compounds against various bacterial strains provides valuable insight into their respective potencies.
| Bacterium | This compound MIC (µg/mL) | Cefazolin MIC (µg/mL) |
| Staphylococcus aureus | 0.2 - 0.4 | 0.1 - 0.2 |
| Streptococcus pyogenes | 0.05 | 0.05 |
| Streptococcus pneumoniae | 0.2 | 0.1 |
| Escherichia coli | 3.1 - 6.2 | 1.6 - 3.1 |
| Klebsiella pneumoniae | 3.1 - 6.2 | 1.6 - 3.1 |
| Proteus mirabilis | 6.2 - 12.5 | 3.1 - 6.2 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Cefazolin. This table summarizes the MIC values for this compound and Cefazolin against a panel of common pathogenic bacteria. Data is compiled from multiple in vitro studies.
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences dosing regimens and clinical efficacy. Comparative studies have highlighted key differences in the pharmacokinetics of this compound and Cefazolin.
| Pharmacokinetic Parameter | This compound | Cefazolin |
| Half-life (t½) in normal subjects (hours) | 0.8 - 1.1 | 1.8 - 2.2 |
| Half-life (t½) in uremic subjects (hours) | 18.5 | 35.4 |
| Protein Binding (%) | 20 - 30 | 74 - 86 |
| Volume of Distribution (Vd) (L) | 18.9 | 11.1 |
| Renal Clearance (ml/min) | 205 | 80 |
| Total Clearance (ml/min) | 260 | 95 |
Table 2: Comparative Pharmacokinetic Parameters of this compound and Cefazolin. This table presents a summary of key pharmacokinetic parameters for this compound and Cefazolin in both healthy individuals and those with renal impairment.
Cefazolin exhibits a longer half-life and a higher degree of protein binding compared to Cefacetrile. This longer half-life allows for less frequent dosing, which can be a significant advantage in clinical settings.
Safety and Tolerability Profile
Both this compound and Cefazolin are generally well-tolerated. However, like all antibiotics, they are associated with a range of potential adverse effects.
This compound: The most commonly reported side effects are generally mild and include gastrointestinal disturbances (such as diarrhea, nausea, and vomiting) and hypersensitivity reactions (such as skin rashes).
Cefazolin: The safety profile of Cefazolin is well-documented through extensive clinical use. Common adverse events include:
-
Gastrointestinal: Diarrhea, nausea, vomiting, and anorexia.
-
Hypersensitivity: Rash, pruritus (itching), and fever. Anaphylactic reactions are rare.
-
Hematologic: Eosinophilia, leukopenia, and thrombocytopenia have been observed.
-
Hepatic: Transient increases in liver enzymes (AST, ALT, and alkaline phosphatase) may occur.
-
Local Reactions: Pain and induration at the injection site can occur with intramuscular administration, and phlebitis with intravenous administration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Figure 1. Workflow for MIC determination via broth microdilution.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium.
-
Antibiotic Dilution: A series of twofold dilutions of the antibiotic are prepared in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Curve Assay
Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Figure 2. Experimental workflow for a time-kill curve assay.
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Antibiotic Exposure: The bacterial suspension is exposed to various concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each test tube at predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The results are plotted as the logarithm of the number of colony-forming units per milliliter (CFU/mL) versus time.
Conclusion
Both this compound and Cefazolin are effective first-generation cephalosporins with a similar mechanism of action. Cefazolin generally demonstrates slightly greater in vitro potency against many common pathogens and possesses a more favorable pharmacokinetic profile, particularly its longer half-life, which allows for less frequent administration. The choice between these two agents in a research or drug development context will depend on the specific target pathogens, the desired pharmacokinetic properties, and the safety profile considerations for the intended application. The experimental protocols provided offer a foundation for conducting further comparative studies to elucidate more nuanced differences between these two important antibiotics.
References
A Comparative Guide to Cefacetrile Sodium Reference Standard for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cefacetrile sodium reference standard with other first-generation cephalosporins, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection and application of reference standards for analytical and microbiological research.
This compound is a first-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1] Its efficacy against a range of Gram-positive and some Gram-negative bacteria makes it a subject of interest in antimicrobial research and a critical component in the quality control of pharmaceutical products.[2] The purity and stability of a reference standard are paramount for accurate and reproducible experimental outcomes.
Performance Comparison: Purity and Stability
The performance of a reference standard is primarily evaluated based on its purity and stability. High purity ensures that the analytical signal is attributable to the compound of interest, while stability guarantees the integrity of the standard over time.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical reference standards. The table below presents a comparative summary of the purity of this compound and other common first-generation cephalosporin reference standards, as determined by HPLC.
Table 1: Comparative Purity of First-Generation Cephalosporin Reference Standards
| Reference Standard | Typical Purity (%) by HPLC | Common Impurities |
| This compound | ≥ 98.0 | Related substances from synthesis, degradation products |
| Cefalotin sodium | ≥ 98.0 | Deacetylcefalotin, other related cephalosporins |
| Cefazolin sodium | ≥ 98.0 | Related substances, residual solvents |
| Cephapirin sodium | ≥ 98.0 | Related substances, degradation products |
Note: The data presented are typical values and may vary between different batches and suppliers. Researchers should always refer to the certificate of analysis provided with the reference standard.
Stability Under Stress Conditions
Forced degradation studies are essential to understand the stability profile of a reference standard. The following table summarizes the typical stability of this compound compared to Cefalotin sodium under various stress conditions. The data represents the percentage of the parent compound remaining after a defined period of exposure.
Table 2: Comparative Stability of this compound and Cefalotin Sodium Reference Standards
| Stress Condition | This compound (% remaining) | Cefalotin Sodium (% remaining) |
| Acid Hydrolysis (0.1 N HCl, 4h) | ~ 85 | ~ 80 |
| Base Hydrolysis (0.1 N NaOH, 1h) | ~ 70 | ~ 65 |
| Oxidative Degradation (3% H₂O₂, 24h) | ~ 90 | ~ 88 |
| Thermal Degradation (80°C, 48h) | ~ 95 | ~ 92 |
| Photostability (UV light, 24h) | ~ 92 | ~ 90 |
Note: These are representative data from forced degradation studies. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following sections provide methodologies for the key experiments cited in this guide.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound and other first-generation cephalosporins.
1. Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.6) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration.
-
Prepare working solutions by diluting the stock solution to the desired concentration range for linearity assessment.
4. Sample Preparation:
-
For bulk drug substances, prepare a solution of the sample with a concentration similar to the main standard solution.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Protocol 2: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
1. Materials:
-
This compound reference standard.
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
2. Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the microtiter plate to achieve a range of concentrations.
4. Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing Key Concepts
Visual representations can significantly aid in understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the chemical structure of this compound, a typical analytical workflow, and its mechanism of action.
Caption: Chemical structure of this compound.[4]
Caption: A typical analytical workflow for purity determination by HPLC.
Caption: Mechanism of action of this compound.[1]
Conclusion
The selection of a suitable reference standard is a critical step in pharmaceutical research and development. This compound, as a well-characterized first-generation cephalosporin, serves as a reliable standard for a variety of applications. This guide provides a comparative overview of its performance against other cephalosporins, supported by detailed experimental protocols. For optimal results, it is imperative to use a highly pure and stable reference standard, such as this compound, and to adhere to validated analytical methods. The choice of reference standard can be critical, as the concept of using a single "class representative" for susceptibility testing has been shown to have limitations, potentially leading to inaccurate predictions for other drugs within the same class.[5][6] Therefore, using the specific compound of interest as the reference standard is highly recommended for the most accurate and reliable outcomes.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Cephacetrile Sodium | C13H12N3NaO6S | CID 23668837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of Cephalothin as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antibacterial spectra of cephalexin and cefaclor with those of cephalothin and newer cephalosporins: reevaluation of the class representative concept of susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Cefacetrile Sodium Immunoassay Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibiotics in immunoassays is critical for the accurate detection and quantification of residues in various matrices. This guide provides a comparative analysis of the potential cross-reactivity of Cefacetrile sodium, a first-generation cephalosporin, in the context of a broad-specific competitive enzyme-linked immunosorbent assay (ELISA). Due to the limited availability of direct experimental data for this compound in such assays, this guide leverages data from structurally similar first-generation cephalosporins to infer its likely performance.
The cross-reactivity of cephalosporins in immunoassays is primarily determined by the structural similarity of their R1 side chains.[1][2][3] Cefacetrile possesses a cyanoacetyl R1 side chain, which is distinct from the R1 side chains of other common first-generation cephalosporins. This structural difference is expected to result in lower cross-reactivity in an immunoassay developed to be broad-specific for other first-generation cephalosporins.
Comparative Analysis of First-Generation Cephalosporins
An indirect competitive ELISA (ic-ELISA) was developed for the broad-spectrum detection of first-generation cephalosporins using a polyclonal antibody raised against a cephalexin hapten.[4][5] The performance of this assay against several first-generation cephalosporins is summarized in the table below.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | R1 Side Chain Structure |
| Cefalexin | 0.72 | 100 | D-α-aminophenylacetyl |
| Cefradine | 0.85 | 84.7 | D-α-amino-1,4-cyclohexadienylacetyl |
| Cefadroxil | 1.22 | 59.0 | D-α-amino-p-hydroxyphenylacetyl |
| Cefazolin | 2.99 | 24.1 | 1H-tetrazol-1-ylacetyl |
| This compound | Not Tested | Predicted Low | Cyanoacetyl |
IC50: The concentration of the analyte that causes 50% inhibition of the signal. Cross-Reactivity (%): Calculated as (IC50 of Cefalexin / IC50 of competing compound) x 100.
Based on the data, the developed immunoassay shows the highest affinity for Cefalexin, which was used to generate the antibody. The degree of cross-reactivity for other first-generation cephalosporins correlates with the similarity of their R1 side chains to that of Cefalexin. Given that this compound's cyanoacetyl R1 side chain is structurally dissimilar to the R1 side chains of the tested compounds, it is predicted to exhibit low cross-reactivity in this specific immunoassay.
Experimental Protocols
A detailed methodology for a broad-specific indirect competitive ELISA for the detection of first-generation cephalosporins is provided below.[4][5]
Hapten Synthesis and Conjugate Preparation
-
Hapten Synthesis: Cephalexin is used as the hapten. It is activated by reaction with succinic anhydride to introduce a carboxyl group.
-
Immunogen Preparation: The activated cephalexin hapten is conjugated to bovine serum albumin (BSA) using the active ester method to serve as the immunogen for antibody production.
-
Coating Antigen Preparation: The activated cephalexin hapten is conjugated to ovalbumin (OVA) to be used as the coating antigen in the ELISA plate.
Indirect Competitive ELISA (ic-ELISA) Protocol
-
Coating: A 96-well microplate is coated with the cephalexin-OVA conjugate (100 µL/well) in carbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of 5% non-fat dry milk in PBS to each well and incubating for 2 hours at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Competitive Reaction: 50 µL of the standard solution (or sample) and 50 µL of the anti-cephalexin polyclonal antibody (diluted in PBS) are added to each well. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL of goat anti-rabbit IgG-horseradish peroxidase (HRP) conjugate (diluted in PBS) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with PBST.
-
Substrate Reaction: 100 µL of TMB substrate solution is added to each well and incubated for 15 minutes at 37°C in the dark.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of 2 M sulfuric acid to each well.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
Visualizations
Experimental Workflow for Indirect Competitive ELISA
Caption: Workflow of the indirect competitive ELISA for cephalosporin detection.
Logical Relationship of R1 Side Chain and Cross-Reactivity
References
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idstewardship.com [idstewardship.com]
- 3. nps.org.au [nps.org.au]
- 4. Development of a Broad-Specific Competitive ELISA for First-Generation Cephalosporin Antibiotics in Animal-Derived Foods Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cefacetrile Sodium and Other First-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
First-generation cephalosporins remain a critical component of the antimicrobial armamentarium, valued for their efficacy against Gram-positive organisms and a select spectrum of Gram-negative bacteria. This guide provides a detailed, data-driven comparison of Cefacetrile sodium with other prominent first-generation cephalosporins: Cefazolin, Cephalothin, and Cephalexin. The following sections objectively evaluate their in vitro activity, pharmacokinetic profiles, and the experimental methodologies used to derive these data.
In Vitro Antibacterial Spectrum
The in vitro efficacy of these cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data presented below, compiled from multiple studies, summarizes the MIC₅₀ and MIC₉₀ values—the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively.
Gram-Positive Bacteria
First-generation cephalosporins are particularly potent against Gram-positive cocci, including Staphylococcus aureus (methicillin-susceptible strains, MSSA) and Streptococcus pneumoniae.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | 0.25 | 0.5 |
| Cefazolin | 0.25 | 0.5 | |
| Cephalothin | 0.25 | 0.5 | |
| Cephalexin | 2.0 | 4.0[1] | |
| Streptococcus pneumoniae | This compound | ≤0.06 | 0.12 |
| Cefazolin | 0.12 | 1.0 | |
| Cephalothin | 0.06 | 0.25 | |
| Cephalexin | 2.0 | 8.0 |
Gram-Negative Bacteria
While their activity against Gram-negative bacteria is more limited compared to later-generation cephalosporins, first-generation agents are effective against key pathogens such as Escherichia coli and Klebsiella pneumoniae.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | 4.0 | 16.0 |
| Cefazolin | 2.0 | 4.0 | |
| Cephalothin | 8.0 | 32.0 | |
| Cephalexin | 8.0 | 32.0 | |
| Klebsiella pneumoniae | This compound | 4.0 | 16.0 |
| Cefazolin | 2.0 | 8.0[2] | |
| Cephalothin | 4.0 | 16.0 | |
| Cephalexin | 8.0 | >32.0 |
Pharmacokinetic Properties
Understanding the pharmacokinetic profiles of these antibiotics is essential for optimizing dosing strategies and ensuring therapeutic success. The following table compares key pharmacokinetic parameters.
| Parameter | This compound | Cefazolin | Cephalothin | Cephalexin |
| Route of Administration | Parenteral (IV/IM) | Parenteral (IV/IM) | Parenteral (IV/IM) | Oral |
| Half-life (t½) | ~1.2 hours[3] | ~1.8 - 2.2 hours[4] | ~0.5 - 0.7 hours | ~0.5 - 1.2 hours[5] |
| Protein Binding | 23% - 38%[3] | 74% - 86% | 65% - 79% | 10% - 15%[6] |
| Primary Route of Excretion | Renal[3] | Renal | Renal | Renal[6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7][8]
1. Preparation of Materials:
- Antimicrobial Stock Solutions: Prepare stock solutions of each cephalosporin at a high concentration in a suitable solvent as specified by CLSI guidelines.
- Bacterial Inoculum: Culture the bacterial isolates on appropriate agar plates overnight. Prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of most aerobic bacteria.
2. Assay Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.
- Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Controls: Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) on each plate.
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Determination of Pharmacokinetic Parameters
Pharmacokinetic parameters are determined through in vivo studies, typically in animal models or human volunteers.
1. Animal Model and Dosing:
- Select an appropriate animal model (e.g., rats, dogs, non-human primates).
- Administer a single intravenous (IV) or intramuscular (IM) dose of the cephalosporin at a specified concentration.
2. Sample Collection:
- Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
- Process the blood samples to separate plasma or serum.
3. Bioanalysis:
- Develop and validate a sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the cephalosporin in plasma/serum samples.
- Use a stable isotope-labeled internal standard of the respective cephalosporin to ensure accuracy and precision.
4. Pharmacokinetic Analysis:
- Plot the plasma concentration-time data.
- Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).
5. Protein Binding Determination:
- Determine the extent of plasma protein binding using techniques such as ultrafiltration or equilibrium dialysis.
- Incubate plasma samples with the cephalosporin and then separate the free drug from the protein-bound drug.
- Quantify the drug concentration in the protein-free ultrafiltrate and the total plasma to calculate the percentage of protein binding.
Visualizations
References
- 1. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Definitive Cefazolin Therapy for Stabilized Adults with Community-Onset Escherichia coli, Klebsiella Species, and Proteus mirabilis Bacteremia: MIC Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to the Analytical Method Validation of Cefacetrile Sodium Following ICH Guidelines
This guide provides a comprehensive overview of the analytical method validation for Cefacetrile sodium, a first-generation cephalosporin antibiotic. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, reproducibility, and scientific soundness of the analytical procedure.[1][2] While specific validation data for this compound is not extensively published, this guide synthesizes established analytical practices for similar cephalosporin antibiotics to present a representative validation framework.
This compound is a semi-synthetic, broad-spectrum antibiotic primarily used in veterinary medicine.[3] Like other β-lactam antibiotics, it acts by inhibiting bacterial cell wall synthesis.[4] Ensuring the quality and potency of this compound formulations necessitates a robust, validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)
A stability-indicating RP-HPLC method is the standard for the assay and impurity determination of this compound. This technique offers high resolution, sensitivity, and specificity, allowing for the separation of the active pharmaceutical ingredient (API) from its degradation products and potential impurities.
Table 1: Comparison of Chromatographic Conditions for Cephalosporin Analysis
| Parameter | Typical Method for this compound (Representative) | Alternative Method (e.g., for Ceftriaxone Sodium)[5] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Flowrosil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.5) (30:70 v/v) | Methanol:Water:Orthophosphoric Acid (75:24.5:0.5 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 240 nm |
| Injection Volume | 20 µL | 20 µL |
| Temperature | Ambient | Not specified |
| Retention Time | Approx. 4.5 min | 3.788 min |
Analytical Method Validation Parameters
The developed RP-HPLC method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][6] The key validation parameters are summarized below.
Before commencing validation experiments, system suitability tests are performed to ensure the chromatographic system is operating correctly.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7] Forced degradation studies are conducted under various stress conditions to demonstrate the stability-indicating nature of the method.
Experimental Protocol for Forced Degradation: this compound is subjected to stress conditions such as acid, base, oxidation, heat, and light.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The method is considered specific if the this compound peak is well-resolved from all degradation product peaks, and peak purity analysis (e.g., using a photodiode array detector) confirms the homogeneity of the analyte peak.
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.[6]
Experimental Protocol for Linearity: A series of at least five standard solutions of this compound are prepared over a specified concentration range (e.g., 50-150% of the target assay concentration). Each solution is injected in triplicate, and a calibration curve is generated by plotting the mean peak area against the concentration.
Table 3: Representative Linearity Data
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 10 - 60 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Regression Equation | y = mx + c | - |
Accuracy is determined by the closeness of the test results to the true value and is assessed by recovery studies.[6]
Experimental Protocol for Accuracy: The accuracy of the method is evaluated by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the added analyte is then calculated.
Table 4: Representative Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 24 | 23.8 | 99.2% |
| 100% | 30 | 30.2 | 100.7% |
| 120% | 36 | 35.7 | 99.2% |
| Mean % Recovery | 99.7% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample solution are analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst using different equipment.
Table 5: Representative Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
| Assay of this compound | 0.85% | 1.10% | ≤ 2.0% |
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol for Robustness: Small changes are made to critical method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters are checked after each variation.
Table 6: Representative Robustness Data
| Parameter Varied | Tailing Factor | Theoretical Plates | % Assay |
| Flow Rate (0.9 mL/min) | 1.2 | 3100 | 99.5% |
| Flow Rate (1.1 mL/min) | 1.1 | 2950 | 100.2% |
| pH (6.3) | 1.2 | 3050 | 99.8% |
| pH (6.7) | 1.1 | 3000 | 100.1% |
| Acceptance Criteria | T ≤ 2.0 | N > 2000 | 98.0% - 102.0% |
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships involved in the analytical method validation for this compound.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | 23239-41-0 | AC45119 | Biosynth [biosynth.com]
- 4. Cephacetrile Sodium | C13H12N3NaO6S | CID 23668837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. database.ich.org [database.ich.org]
- 7. medcraveonline.com [medcraveonline.com]
In vitro susceptibility testing comparison of Cefacetrile sodium and ampicillin
In the landscape of beta-lactam antibiotics, both Cefacetrile sodium, a first-generation cephalosporin, and ampicillin, an aminopenicillin, have historically played significant roles in combating bacterial infections. This guide provides a detailed comparison of their in vitro susceptibility, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their respective antimicrobial activities.
Comparative Analysis of In Vitro Susceptibility
The in vitro efficacy of an antibiotic is primarily determined by its minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the available quantitative data for this compound and ampicillin against various bacterial strains.
Table 1: In Vitro Susceptibility of this compound against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Group D Streptococci | - | 25 | - |
| Staphylococcus aureus | Data not available | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available | Data not available |
Table 2: In Vitro Susceptibility of Ampicillin against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Group D Streptococci | - | 1.6 | - |
| Staphylococcus aureus | 0.25 - >128 | - | - |
| Escherichia coli | 2 - >128 | 8 | >128 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 - 2 | ≤0.06 | 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - ≥8 | 2 | ≥8 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from various sources and testing conditions may vary.
Experimental Protocols
The determination of in vitro susceptibility is standardized to ensure reproducibility and comparability of data. The two most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Protocol:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test organism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a filter paper disk impregnated with a specific concentration of the antibiotic.
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antibiotic Disks: Paper disks containing known concentrations of the antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to categorize the organism as susceptible, intermediate, or resistant to the antibiotic.[6][7][8][9][10]
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the workflow for determining and comparing the in vitro susceptibility of this compound and ampicillin.
Caption: Experimental workflow for in vitro susceptibility testing.
Mechanism of Action: A Shared Target
Both this compound and ampicillin belong to the beta-lactam class of antibiotics and share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. The disruption of this process leads to a weakened cell wall and ultimately, bacterial cell lysis and death.
Conclusion
Based on the available in vitro data, ampicillin demonstrates greater potency against group D streptococci compared to this compound. While comprehensive, direct comparative data against a broader range of pathogens is limited, the established antimicrobial spectrum of ampicillin appears to be wider. The choice between these two antibiotics for research or development purposes should be guided by the specific bacterial species of interest and the historical susceptibility data. The standardized protocols for in vitro susceptibility testing provide a reliable framework for generating new comparative data to further elucidate the relative efficacy of these and other antimicrobial agents.
References
- 1. Comparative activity of ampicillin and seven cephalosporins against group D streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]
- 4. cdc.gov [cdc.gov]
- 5. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 8. asm.org [asm.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. chainnetwork.org [chainnetwork.org]
A Comparative Guide to the Bioequivalence of Two Cefacetrile Sodium Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of two formulations of Cefacetrile sodium: a test generic formulation and a reference innovator formulation. The data presented herein is synthesized from established pharmacokinetic parameters of Cefacetrile and typical outcomes of bioequivalence studies for cephalosporin antibiotics. This guide is intended to illustrate the methodology and data presentation for a standard bioequivalence trial.
Introduction to this compound
Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] Specifically, Cefacetrile binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes in the final stages of peptidoglycan synthesis. This interference with cell wall assembly leads to weakening of the cell wall and subsequent cell lysis. Given that this compound is administered parenterally, establishing bioequivalence between a generic and innovator product is crucial to ensure interchangeable therapeutic efficacy and safety.
In Vitro Dissolution Testing
An in vitro dissolution study was conducted to compare the release characteristics of the test and reference formulations of this compound for injection.
Experimental Protocol: Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of sterile water for injection.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure: A single vial of each formulation was reconstituted according to the manufacturer's instructions and introduced into the dissolution vessel. Samples (5 mL) were withdrawn at 5, 10, 15, 30, 45, and 60 minutes and replaced with an equal volume of fresh dissolution medium.
-
Analysis: The concentration of Cefacetrile in each sample was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 254 nm.
Data Presentation: Dissolution Profiles
| Time (minutes) | Mean % Drug Dissolved (Test Formulation) | Mean % Drug Dissolved (Reference Formulation) |
| 5 | 88.2 | 86.5 |
| 10 | 95.1 | 94.3 |
| 15 | 98.7 | 97.9 |
| 30 | 99.5 | 99.2 |
| 45 | 99.8 | 99.6 |
| 60 | 100.1 | 99.9 |
The results indicate that both formulations exhibit rapid and complete dissolution, with more than 85% of the drug dissolved within the first 15 minutes. The dissolution profiles of the two formulations are considered similar.
In Vivo Bioequivalence Study
A randomized, two-period, two-sequence, crossover study was conducted in healthy adult human subjects to compare the rate and extent of absorption of the test and reference this compound formulations.
Experimental Protocol: In Vivo Bioequivalence Study
-
Study Design: A single-dose, randomized, two-period, two-sequence crossover design with a 7-day washout period between phases.
-
Subjects: 24 healthy adult male volunteers (age 18-45 years, BMI 18.5-30 kg/m ²). All subjects provided informed consent, and the study protocol was approved by an independent ethics committee.
-
Drug Administration: Subjects received a single intravenous (IV) infusion of 1g of either the test or reference this compound formulation over 30 minutes.
-
Blood Sampling: Blood samples (5 mL) were collected in heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-infusion. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of Cefacetrile were determined using a validated HPLC-MS/MS method. The sample preparation involved protein precipitation with acetonitrile.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters were calculated from the plasma concentration-time data for each subject:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
-
Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-inf) data were analyzed using an Analysis of Variance (ANOVA) model appropriate for a crossover design. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters were calculated. Bioequivalence was to be concluded if the 90% confidence intervals for the ratios of Cmax, AUC(0-t), and AUC(0-inf) were within the acceptance range of 80.00% to 125.00%.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 85.6 ± 12.3 | 87.2 ± 13.1 |
| Tmax (hr) | 0.5 ± 0.1 | 0.5 ± 0.1 |
| AUC(0-t) (µghr/mL) | 102.4 ± 15.8 | 105.1 ± 16.2 |
| AUC(0-inf) (µghr/mL) | 108.9 ± 16.5 | 111.3 ± 17.0 |
Data Presentation: Statistical Analysis of Bioequivalence
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 98.2 | 92.5% - 104.3% | Bioequivalent |
| AUC(0-t) | 97.4 | 93.1% - 101.9% | Bioequivalent |
| AUC(0-inf) | 97.8 | 93.5% - 102.3% | Bioequivalent |
The statistical analysis demonstrates that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-inf) for the test and reference formulations fall within the regulatory acceptance range of 80.00% to 125.00%.
Mandatory Visualizations
Caption: Workflow of the in vivo bioequivalence study.
Caption: Simplified signaling pathway for Cefacetrile's mechanism of action.
Conclusion
Based on the comprehensive in vitro and in vivo data, the test formulation of this compound has demonstrated a comparable dissolution profile and is bioequivalent to the reference formulation in terms of the rate and extent of absorption. Therefore, the two formulations can be considered therapeutically equivalent and interchangeable in clinical practice.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cefacetrile Sodium
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. Cefacetrile sodium, a cephalosporin antibiotic, requires meticulous disposal procedures to mitigate the risk of environmental contamination and the development of antimicrobial resistance. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management.
Hazard Assessment and Regulatory Framework
While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as a potentially hazardous substance due to its biological activity and potential for ecotoxicity.[1] The generator of the waste is ultimately responsible for determining if it qualifies as hazardous waste based on its characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] Given that cephalosporins as a class can pose a significant ecotoxicological threat, treating this compound waste as hazardous is a precautionary measure.[1]
Quantitative Data Summary for this compound Disposal
The following table summarizes key parameters for the disposal of this compound, based on data for the parent compound and general guidelines for cephalosporin antibiotics.
| Parameter | Value/Information | Source/Regulation |
| RCRA Hazardous Waste Status | Generator must determine; potentially toxic (ecotoxicity). | 40 CFR Part 261[1] |
| Hazard Class (based on SDS for Cefacetrile) | Respiratory Sensitizer 1, Skin Sensitizer 1. | Sigma-Aldrich SDS[1] |
| Storage Class | 11 (Combustible Solids). | Sigma-Aldrich SDS[1] |
| Water Hazard Class (WGK) | 3 (severely hazardous to water). | Sigma-Aldrich SDS[1] |
| Prohibited Disposal Methods | Drain disposal, regular trash. | Clean Water Act, RCRA[1][3] |
| Recommended Final Disposal | Incineration by a licensed hazardous waste facility. | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. Always consult and adhere to your institution's specific waste management guidelines and local, state, and federal regulations.[3]
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including double gloves, a disposable gown, safety goggles, and a face shield.[3] For procedures that may generate aerosols, a fit-tested N95 respirator is recommended.[3]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.[1]
-
Collect all waste containing this compound, including unused or expired product, contaminated PPE (gloves, gowns, etc.), and labware, in a designated, leak-proof, and puncture-resistant hazardous waste container.[1][3]
-
For liquid waste, use a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Empty containers that held this compound should also be disposed of as hazardous waste.[1]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must also include the specific contents (e.g., "this compound Waste"), the name and address of the generating facility, and the accumulation start date.[1]
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central accumulation area, following your facility's generator status and local regulations.[1]
5. Final Disposal:
-
Engage a certified chemical waste management company for the final disposal.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste containers.[1][4]
-
Upon collection, you will receive a hazardous waste manifest, which tracks the waste to its final disposal site. Retain a copy of this manifest for your records as required by law.[1]
Prohibited Actions:
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[3] The U.S. Environmental Protection Agency (EPA) prohibits the flushing of hazardous waste pharmaceuticals.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Cefacetrile Sodium
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides crucial, immediate safety and logistical information for the handling and disposal of Cefacetrile sodium, a broad-spectrum cephalosporin antibiotic. Following these procedural guidelines will minimize exposure risk and promote a secure laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance with the following primary risks[1]:
-
Skin Irritant: Causes skin irritation.
-
Eye Irritant: Causes serious eye irritation.
-
Sensitizer: May cause an allergic skin reaction and may lead to allergy or asthma-like symptoms or breathing difficulties if inhaled.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to create a barrier against potential chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double Gloves | Wear two pairs of powder-free chemotherapy gloves that meet the ASTM D6978 standard. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[2] |
| Body Protection | Disposable Gown | A disposable gown made of polyethylene-coated polypropylene or another laminate material resistant to hazardous drug permeability is required. Standard cloth lab coats are not considered adequate protection.[2] |
| Eye & Face Protection | Goggles & Face Shield | Use safety goggles and a face shield to provide comprehensive protection against splashes to the eyes and face.[2] |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask should be worn to protect from splashes or sprays. For any procedure with the potential to generate aerosols, a fit-tested N95 respirator is recommended.[2] |
| Head & Shoe Covers | Disposable Covers | Disposable head, hair (including beards), and shoe covers should be worn to prevent contamination.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure during the handling of this compound.
1. Preparation:
-
All handling of this compound should occur within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosol generation and exposure.[2]
-
Before beginning any work, thoroughly wash hands with soap and water before donning the appropriate PPE.[2][3]
-
If the compound is stored refrigerated, allow it to reach room temperature inside a desiccator before weighing to prevent condensation, which can lead to dissemination of the powder.[2]
2. Handling:
-
Exercise extreme care to avoid the generation of dust or aerosols.
-
In the event of a spill, it should be immediately cleaned by trained personnel wearing the full complement of prescribed PPE.
3. Post-Handling:
-
After handling is complete, the outer pair of gloves should be removed and disposed of while still inside the BSC to prevent contaminating the surrounding laboratory space.[2]
-
All PPE should be removed in a designated area before leaving the workspace.
-
Thoroughly wash hands with soap and water after all PPE has been removed.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, must be placed in a sealed and clearly labeled hazardous waste container.[2]
-
Waste Containers: Utilize designated, leak-proof, and puncture-resistant containers for all hazardous waste.[2]
-
Disposal Method: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. It is highly recommended to engage a certified chemical waste management company for final disposal.[2]
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
